Bcl-2-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H31N7O3S |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
4-[2-[4-[5-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]sulfanyl-1,3,4-oxadiazol-2-yl]phenoxy]ethyl]morpholine |
InChI |
InChI=1S/C27H31N7O3S/c1-32-10-12-34(13-11-32)24-26(29-23-5-3-2-4-22(23)28-24)38-27-31-30-25(37-27)20-6-8-21(9-7-20)36-19-16-33-14-17-35-18-15-33/h2-9H,10-19H2,1H3 |
InChI Key |
BPAWXOGUEIIURA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2SC4=NN=C(O4)C5=CC=C(C=C5)OCCN6CCOCC6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Bcl-2-IN-9 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bcl-2-IN-9 is a novel pro-apoptotic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its biochemical and cellular activities. This compound induces apoptosis by down-regulating the expression of the anti-apoptotic protein Bcl-2, thereby disrupting the cellular machinery that prevents programmed cell death. This document furnishes detailed experimental protocols for assays relevant to the characterization of Bcl-2 inhibitors, alongside quantitative data for this compound and illustrative diagrams of the pertinent signaling pathways.
Introduction to the Bcl-2 Family and Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This family is comprised of both anti-apoptotic members, such as Bcl-2, Bcl-xL, and Mcl-1, and pro-apoptotic members, including the effector proteins Bax and Bak, and the BH3-only proteins (e.g., Bad, Bid, Puma, Noxa).[3][4] In healthy cells, the anti-apoptotic Bcl-2 proteins sequester the pro-apoptotic effector proteins, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP).[5] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and either directly activate Bax and Bak or neutralize the anti-apoptotic Bcl-2 proteins. This leads to Bax/Bak activation, MOMP, and the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, ultimately leading to controlled cell death.[6][7]
Mechanism of Action of this compound
This compound is a quinoxaline-1,3,4-oxadiazole hybrid derivative that functions as a pro-apoptotic Bcl-2 inhibitor.[8] Its primary mechanism of action is the down-regulation of Bcl-2 protein expression.[8] By reducing the cellular levels of the key anti-apoptotic protein Bcl-2, this compound disrupts the sequestration of pro-apoptotic proteins. This leads to an increase in the pool of free Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to MOMP and the initiation of the caspase cascade.
The downstream effects of this compound treatment in sensitive cancer cell lines, such as the human promyelocytic leukemia cell line HL-60, include the characteristic morphological changes associated with apoptosis, namely chromatin compaction and nuclear fragmentation.[9]
Quantitative Data for this compound
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Bcl-2 Inhibition) | - | 2.9 µM | [10] |
| Cell Viability (48h) | HL-60 | 28.9% at 10 µM | [9] |
| Cell Viability (48h) | WI-38 | 91% at 10 µM | [9] |
Signaling Pathways and Experimental Workflows
Bcl-2-Mediated Apoptotic Signaling Pathway
The following diagram illustrates the central role of Bcl-2 in the regulation of apoptosis and the proposed point of intervention for this compound.
Caption: Bcl-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a Bcl-2 inhibitor like this compound.
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer and normal cell lines.
Materials:
-
Cancer cell line (e.g., HL-60) and normal cell line (e.g., WI-38)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours).
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Fluorescence Polarization (FP) Assay for Bcl-2 Binding
This assay measures the direct binding of an inhibitor to Bcl-2 by competing with a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
This compound
-
384-well, black, low-volume plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of Bcl-2 protein and the fluorescently labeled BH3 peptide in the assay buffer. The concentrations should be optimized to achieve a stable and robust polarization signal.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the Bcl-2/fluorescent peptide solution to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caspase-Glo® 3/7 Assay
This assay quantifies the activity of the executioner caspases 3 and 7, which are activated during apoptosis.
Materials:
-
Cells treated with this compound or vehicle control
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Seed and treat cells with this compound in a white-walled 96-well plate as described in the cell viability assay protocol.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold-change in caspase activity relative to the vehicle-treated control.
Western Blot for Bcl-2 and Cleaved Caspase-3
This protocol allows for the detection of changes in the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the protein levels.
Conclusion
This compound is a promising pro-apoptotic agent that induces cell death in cancer cells by down-regulating the expression of the anti-apoptotic protein Bcl-2. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided information serves as a valuable resource for researchers in the fields of apoptosis, cancer biology, and drug discovery who are interested in the study and development of novel Bcl-2 inhibitors. Further investigation into the selectivity profile of this compound against other Bcl-2 family members and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promotion of Caspase Activation by Caspase-9-mediated Feedback Amplification of Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis initiated by Bcl-2-regulated caspase activation independently of the cytochrome c/Apaf-1/caspase-9 apoptosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. mdpi.com [mdpi.com]
Technical Guide: The Role of BH3 Mimetics in Programmed Cell Death, Exemplified by the Bcl-2 Inhibitor Venetoclax
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule "Bcl-2-IN-9" did not yield specific data in comprehensive searches. Therefore, this guide utilizes the well-characterized, clinically approved Bcl-2 inhibitor, Venetoclax (ABT-199), as a representative example to provide an in-depth technical overview of this class of compounds.
Introduction: The Bcl-2 Family and Programmed Cell Death
Programmed cell death, or apoptosis, is an essential physiological process for tissue homeostasis and the elimination of damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[1] This family is composed of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1), which promote cell survival, and pro-apoptotic proteins. The pro-apoptotic members are further divided into the "effectors" (BAX and BAK) and the "BH3-only" proteins (e.g., BIM, BID, PUMA, BAD), which act as sensors of cellular stress.[2][3]
In healthy cells, anti-apoptotic proteins like Bcl-2 sequester the effector proteins BAX and BAK, preventing their activation.[1] Upon receiving apoptotic stimuli, BH3-only proteins are activated. They bind to the anti-apoptotic proteins, displacing BAX and BAK.[4] Liberated BAX and BAK then oligomerize at the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[2] This is the "point of no return" in apoptosis, as it allows the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, triggering the activation of a cascade of caspases that execute cellular demise.[4]
In many hematologic malignancies, such as Chronic Lymphocytic Leukemia (CLL), the overexpression of Bcl-2 is a key survival mechanism, allowing cancer cells to evade apoptosis.[5][6] This makes Bcl-2 a prime therapeutic target. BH3 mimetic drugs, like Venetoclax, are designed to mimic the action of BH3-only proteins, thereby restoring the cell's natural apoptotic pathway.[3]
Venetoclax (ABT-199): A Potent and Selective Bcl-2 Inhibitor
Venetoclax is a first-in-class, orally bioavailable small molecule that acts as a potent and selective inhibitor of the anti-apoptotic protein Bcl-2.[6] It binds with high affinity to the BH3-binding groove of Bcl-2, a site crucial for its sequestration of pro-apoptotic proteins.[2]
Mechanism of Action
Venetoclax selectively occupies the BH3-binding groove of Bcl-2, competitively displacing pro-apoptotic BH3-only proteins like BIM.[2][4] This frees BAX and BAK, which can then activate, oligomerize, and permeabilize the outer mitochondrial membrane.[2] The subsequent release of cytochrome c initiates the caspase cascade, leading to rapid and efficient apoptosis.[4] A key feature of this mechanism is its ability to induce cell death independently of the tumor suppressor protein p53, which is often mutated or deleted in high-risk cancers.[6]
Quantitative Data
The efficacy of Venetoclax is demonstrated through its high binding affinity for Bcl-2 and its potent cytotoxic activity in Bcl-2-dependent cell lines and clinical settings.
Binding Affinity
Venetoclax exhibits sub-nanomolar binding affinity for Bcl-2 and is significantly less active against other Bcl-2 family members, which contributes to its favorable safety profile, particularly the reduced risk of thrombocytopenia compared to dual Bcl-2/Bcl-xL inhibitors.[7]
| Protein | Binding Affinity (Ki) |
| Bcl-2 | < 0.01 nM |
| Bcl-xL | 48 nM |
| Bcl-w | 245 nM |
| Mcl-1 | > 444 nM |
| Table 1: Binding affinities of Venetoclax for Bcl-2 family proteins.[7] |
In Vitro Cytotoxicity
The sensitivity of cancer cell lines to Venetoclax correlates with high Bcl-2 expression.
| Cell Line (Cancer Type) | IC50 / EC50 | Time Point |
| RS4;11 (Acute Lymphoblastic Leukemia) | 8 nM (EC50) | 48 h |
| OCI-AML3 (Acute Myeloid Leukemia) | ~11 nM (IC50) | 72 h |
| MOLM13 (Acute Myeloid Leukemia) | ~200 nM (IC50) | 72 h |
| CHP126 (Neuroblastoma) | 10 nM (IC50) | 72 h |
| SJNB12 (Neuroblastoma) | 210 nM (IC50) | 72 h |
| CLL Primary Samples | 3.0 nM (Average EC50) | 48 h |
| Table 2: In vitro cytotoxic activity of Venetoclax in various cancer cell lines.[7][8][9] |
Clinical Efficacy in Relapsed/Refractory CLL
Clinical trials have demonstrated high response rates in patients with relapsed or refractory CLL, including those with poor prognostic features.
| Patient Cohort | Overall Response Rate (ORR) | Complete Remission (CR/CRi) |
| All Patients (Pooled Analysis) | 75% | 22% |
| Patients with 17p Deletion | 79.4% | 7.5% |
| "Real-world" Study | 72% | 19.4% |
| Table 3: Clinical efficacy of Venetoclax monotherapy in patients with relapsed/refractory CLL.[10][11][12] |
Key Experimental Protocols
Assessing the pro-apoptotic activity of Bcl-2 inhibitors involves a variety of standard and specialized laboratory techniques.
Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This is the gold-standard method for quantifying apoptosis via flow cytometry. Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[13]
Detailed Protocol:
-
Cell Preparation:
-
Culture cells (e.g., 1 x 10⁶ cells/mL) and treat with desired concentrations of Venetoclax or a vehicle control (DMSO) for a specified time (e.g., 4, 24, or 48 hours).
-
Harvest cells, including both adherent and floating populations. Centrifuge at 300-600 x g for 5 minutes.
-
Wash the cell pellet twice with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]
-
-
PI Staining and Analysis:
-
Add 400 µL of 1X Binding Buffer to the tube.
-
Add 5 µL of PI Staining Solution (e.g., 1 mg/mL stock).[1]
-
Analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot Analysis of Bcl-2 Family Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway following treatment with a Bcl-2 inhibitor. This can confirm on-target effects (e.g., no change in Bcl-2 protein level itself) and investigate mechanisms of resistance (e.g., upregulation of Mcl-1).[15]
Detailed Protocol:
-
Protein Lysate Preparation:
-
Treat cells with Venetoclax as described above.
-
Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Wet transfer at 4°C is recommended for Bcl-2 family proteins.[16]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Bcl-2, anti-Mcl-1, anti-BIM, anti-cleaved Caspase-3) overnight at 4°C. Dilute antibody as per manufacturer's recommendation.[17]
-
Wash the membrane 3 times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
BH3 Profiling
BH3 profiling is a functional assay that measures the "priming" of a cell's mitochondria for apoptosis. It assesses how close a cell is to the apoptotic threshold by exposing permeabilized cells to a panel of synthetic BH3 peptides that mimic the action of different BH3-only proteins. The subsequent degree of cytochrome c release or mitochondrial membrane depolarization is measured. Cells that are highly "primed" are dependent on anti-apoptotic proteins like Bcl-2 for survival and are highly sensitive to BH3 mimetics like Venetoclax. The extent of mitochondrial depolarization induced by a BIM BH3 peptide has been shown to correlate with clinical response to Venetoclax.[6][18] This technique can be a powerful predictive biomarker.[19]
Conclusion and Future Directions
The selective inhibition of Bcl-2 by BH3 mimetics like Venetoclax represents a major advancement in the treatment of certain cancers, particularly hematologic malignancies. By directly targeting a core mechanism of cancer cell survival, these agents can induce rapid and deep apoptotic responses. The quantitative data from in vitro and clinical studies underscore the potency and efficacy of this therapeutic strategy.
The experimental protocols outlined here—apoptosis assays, western blotting, and BH3 profiling—are fundamental tools for researchers and drug developers working to understand the mechanism of action, identify predictive biomarkers, and overcome resistance to Bcl-2 inhibitors. Future research will continue to focus on rational combination therapies (e.g., with inhibitors of Mcl-1 or Bcl-xL), the elucidation of resistance mechanisms, and the expansion of this therapeutic approach to a wider range of malignancies.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Growing Role of the BH3 Mimetic Drug Venetoclax in the Therapy of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 6. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of venetoclax in relapsed chronic lymphocytic leukemia is influenced by disease and response variables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. onclive.com [onclive.com]
- 13. bosterbio.com [bosterbio.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. Bcl-2 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. BH3 profiling identifies BCL-2 dependence in adult patients with early T-cell progenitor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reduced mitochondrial apoptotic priming drives resistance to BH3 mimetics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Bcl-2-IN-9 and its interaction with Bcl-2 family proteins
Topic: Bcl-2-IN-9 and Its Interaction with Bcl-2 Family Proteins Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a novel pro-apoptotic agent belonging to a class of quinoxaline-1,3,4-oxadiazole hybrid derivatives. Identified as compound 6e in its primary study, this compound induces apoptosis in cancer cells primarily by downregulating the messenger RNA (mRNA) expression of the key anti-apoptotic protein, B-cell lymphoma 2 (Bcl-2). This mode of action distinguishes it from many well-known Bcl-2 inhibitors that function as BH3 mimetics to directly antagonize the protein's function. This compound demonstrates potent cytotoxic activity against human promyelocytic leukemia (HL-60) cells while exhibiting significantly lower toxicity toward normal human fetal lung fibroblast (WI-38) cells, indicating a favorable selectivity profile. This document provides a comprehensive technical overview of this compound, including its quantitative biological data, detailed experimental protocols, and the elucidated mechanism of action.
Core Mechanism of Action
The primary mechanism by which this compound induces apoptosis is through the targeted reduction of Bcl-2 gene expression. Reverse Transcription Polymerase Chain Reaction (RT-PCR) analysis has demonstrated that treatment with this compound leads to a significant decrease in the levels of Bcl-2 mRNA within cancer cells.[1]
The Bcl-2 protein is a central regulator of the intrinsic apoptotic pathway, functioning to inhibit apoptosis by sequestering pro-apoptotic effector proteins like BAX and BAK. By reducing the cellular concentration of Bcl-2 protein, this compound disrupts this protective mechanism. The resulting stoichiometric imbalance frees BAX and BAK to oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c and other pro-apoptotic factors into the cytosol, activating the caspase cascade and culminating in programmed cell death.
Quantitative Biological Data
The biological activity of this compound (compound 6e) and its analogs were evaluated for their ability to inhibit the proliferation of cancer and normal cell lines. The data highlights the potency and selectivity of this compound.
Table 1: In Vitro Cytotoxicity and Selectivity of this compound
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | % Viability @ 10 µM | Selectivity Index (SI)¹ |
|---|---|---|---|---|---|
| This compound (6e) | HL-60 | Human Promyelocytic Leukemia | 2.9 | Not Reported | >3.4 |
| WI-38 | Normal Human Lung Fibroblast | >10 | 91% |
| Doxorubicin (Control) | HL-60 | Human Promyelocytic Leukemia | 0.03 | Not Reported | - |
¹ Selectivity Index (SI) is calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). For this compound, the value is a minimum estimate as the IC₅₀ in WI-38 cells is greater than 10 µM.
Experimental Protocols
The following sections detail the methodologies used to characterize the activity of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration-dependent effect of this compound on the metabolic activity of cultured cells, serving as an indicator of cell viability.
Methodology:
-
Cell Plating: HL-60 or WI-38 cells are seeded into 96-well microplates at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium (e.g., RPMI-1640 with 10% FBS).[2]
-
Compound Addition: After allowing cells to adhere or stabilize (typically 24 hours), the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., 0.1% DMSO) is run in parallel.
-
Incubation: Plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well and incubated for an additional 4 hours.[2]
-
Formazan Solubilization: The supernatant is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate spectrophotometer.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Analysis of Bcl-2 mRNA Expression (RT-PCR)
This protocol quantifies the relative abundance of Bcl-2 mRNA in cells treated with this compound to confirm the mechanism of action.
Methodology:
-
Cell Treatment: HL-60 cells are cultured to a suitable density and treated with this compound (e.g., at its IC₅₀ concentration) or vehicle control for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a standard method, such as a TRIzol-based reagent or a commercial RNA purification kit. RNA quality and quantity are assessed via spectrophotometry.
-
Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR): The resulting cDNA is used as a template for PCR amplification using gene-specific primers for human Bcl-2 and a housekeeping gene for normalization (e.g., GAPDH or β-actin).
-
Exemplary Human Bcl-2 Primer Set: (Forward) 5'-GAG GATTGTGGCCTTCTTTG-3'; (Reverse) 5'-ACAGCCTGCAGCTTTGTTTC-3'
-
Exemplary Human GAPDH Primer Set: (Forward) 5'-GAAGGTGAAGGTCGGAGTC-3'; (Reverse) 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Analysis: PCR products are resolved by agarose gel electrophoresis and visualized with an intercalating dye (e.g., ethidium bromide). The intensity of the Bcl-2 band is compared to the housekeeping gene band to determine the relative change in expression. For quantitative real-time PCR (qRT-PCR), SYBR Green or a probe-based method is used, and relative expression is calculated using the ΔΔCt method.
Morphological Assessment of Apoptosis (DAPI Staining)
This method is used to visualize the characteristic nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.
Methodology:
-
Cell Culture and Treatment: HL-60 cells are grown on glass coverslips or in chamber slides and treated with this compound (e.g., 10 µM) for 48 hours.[1]
-
Fixation: Cells are washed with PBS and fixed with a solution of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are washed again with PBS and permeabilized with 0.1% Triton X-100 in PBS for 10 minutes (this step is optional but improves nuclear staining).
-
DAPI Staining: Cells are washed with PBS and incubated with DAPI (4',6-diamidino-2-phenylindole) staining solution (e.g., 300 nM in PBS) for 5-10 minutes in the dark.[3]
-
Visualization: Coverslips are mounted onto microscope slides with an anti-fade mounting medium. The nuclear morphology is observed using a fluorescence microscope with a UV excitation filter. Apoptotic cells are identified by their brightly stained, condensed, or fragmented nuclei, whereas normal cells exhibit uniformly stained, round nuclei.[1][4]
Conclusion and Future Directions
This compound represents a promising pro-apoptotic compound with a distinct mechanism of action centered on the transcriptional or post-transcriptional downregulation of Bcl-2. Its efficacy against leukemia cells and selectivity over normal cells warrant further investigation. Future research should focus on:
-
Comprehensive Profiling: Evaluating the effect of this compound on the expression of other Bcl-2 family proteins (e.g., Bcl-xL, Mcl-1, BAX, BAK) via Western blot to understand the broader impact on the apoptotic network.
-
Mechanism Elucidation: Investigating the upstream signaling pathways that lead to the specific downregulation of Bcl-2 mRNA.
-
In Vivo Efficacy: Assessing the anti-tumor activity and safety profile of this compound in preclinical animal models of hematological malignancies.
-
Binding Studies: Although the primary mechanism appears to be downregulation of expression, biophysical assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) could definitively rule out or confirm any direct, low-affinity binding to Bcl-2 family proteins.
The development of agents that modulate the expression of key survival proteins like Bcl-2 offers a valuable alternative or complementary strategy to direct protein inhibition in cancer therapy.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
Structural Analysis of the Bcl-2-IN-9 Binding Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site of Bcl-2-IN-9, a novel proapoptotic inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. The content herein synthesizes available data on its binding characteristics, the molecular interactions governing its activity, and the experimental methodologies crucial for its study. This document is intended to serve as a comprehensive resource for researchers engaged in the structural analysis of Bcl-2 inhibitors and the development of novel anticancer therapeutics.
Introduction to Bcl-2 and Apoptosis Regulation
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, a programmed cell death mechanism critical for tissue homeostasis.[1] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[2] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy.[3] Consequently, Bcl-2 has emerged as a prime target for the development of anticancer drugs.
Bcl-2 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP), a key step in the apoptotic cascade.[1] Small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins can bind to a hydrophobic groove on the surface of Bcl-2, disrupting these protein-protein interactions and thereby inducing apoptosis.
This compound: A Quinoxaline-1,3,4-Oxadiazole Hybrid Inhibitor
This compound is a novel proapoptotic inhibitor of Bcl-2, identified from a series of quinoxaline-1,3,4-oxadiazole hybrid derivatives.[4] Unlike many BH3 mimetic inhibitors that directly compete for the BH3 binding groove, this compound has been shown to mediate apoptosis by down-regulating the expression of Bcl-2 in cancer cells.[4]
Quantitative Binding and Activity Data
The following table summarizes the reported in vitro activity of this compound and its analogs against the human leukemia cell line HL-60. The primary mechanism of action is attributed to the downregulation of Bcl-2 expression.[5]
| Compound | Chemical Scaffold | Target Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| This compound (6e) | Quinoxaline-1,3,4-oxadiazole Hybrid | HL-60 | 2.9 | Downregulation of Bcl-2 expression | ,[4] |
| Analog 6a | Quinoxaline-1,3,4-oxadiazole Hybrid | HL-60 | 4.1 | Downregulation of Bcl-2 expression | |
| Analog 6b | Quinoxaline-1,3,4-oxadiazole Hybrid | HL-60 | 3.5 | Downregulation of Bcl-2 expression | |
| Analog 6c | Quinoxaline-1,3,4-oxadiazole Hybrid | HL-60 | 3.2 | Downregulation of Bcl-2 expression | |
| Analog 6d | Quinoxaline-1,3,4-oxadiazole Hybrid | HL-60 | 3.8 | Downregulation of Bcl-2 expression |
Structural Analysis of the Bcl-2 Binding Site
While the primary mechanism of this compound is the downregulation of Bcl-2 expression, molecular modeling studies have been conducted to predict its binding to the Bcl-2 protein, suggesting potential direct interactions that may contribute to its overall activity. Lacking experimental structural data for a this compound complex, this section will describe the predicted binding mode and provide a general overview of the key features of the Bcl-2 binding groove based on crystal structures with other ligands.
The anti-apoptotic Bcl-2 proteins possess a conserved hydrophobic groove that is the binding site for the BH3 domains of pro-apoptotic proteins.[2] This groove is formed by the BH1, BH2, and BH3 domains of Bcl-2.[2]
Molecular Modeling of this compound Binding:
Computational docking studies of quinoxaline-1,3,4-oxadiazole derivatives into the Bcl-2 protein structure (PDB: 4AQ3) have been performed to elucidate potential binding interactions.[6] These models predict that compounds like this compound can fit within the hydrophobic pocket of Bcl-2.[6] The predicted binding mode suggests that the inhibitor orients its functional groups to form interactions with key residues within the binding groove.
Signaling Pathway of Bcl-2 Mediated Apoptosis
Experimental Protocols
This section details the key experimental methodologies for the characterization of Bcl-2 inhibitors, including the specific assays used to evaluate this compound and general protocols for biophysical and structural analyses.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[7]
Protocol for HL-60 Cells:
-
Cell Plating: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the cells for 72 hours at 37°C.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[8]
-
Formazan Formation: Incubate the cells for 1.5 hours at 37°C to allow for the conversion of MTT to formazan crystals.[8]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[8]
Quantification of Bcl-2 mRNA by RT-PCR
Reverse transcription-polymerase chain reaction (RT-PCR) is used to quantify the mRNA levels of a specific gene, in this case, Bcl-2, to determine the effect of an inhibitor on its expression.[5][9]
General Protocol:
-
RNA Isolation: Isolate total RNA from treated and untreated cells using a suitable RNA purification kit.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using primers specific for Bcl-2 and a housekeeping gene (e.g., β-actin) for normalization. The reaction mixture typically contains cDNA, forward and reverse primers, and a SYBR Green master mix.
-
Cycling Conditions: A typical PCR program includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the relative quantification of Bcl-2 mRNA levels using the ΔΔCt method.[10]
Experimental Workflow for Inhibitor Characterization
Biophysical Characterization of Binding
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. A purified Bcl-2 protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The change in the refractive index upon binding is measured to determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KA), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
Fluorescence Polarization (FP) Assay: FP is a solution-based, homogeneous technique used to measure molecular binding. A fluorescently labeled BH3 peptide is used as a tracer. In the unbound state, the tracer tumbles rapidly, resulting in low polarization. Upon binding to the larger Bcl-2 protein, its tumbling is slowed, leading to an increase in polarization. Unlabeled inhibitors compete with the tracer for binding to Bcl-2, causing a decrease in polarization, which can be used to determine the inhibitor's binding affinity (Ki or IC50).
High-Resolution Structural Analysis
X-ray Crystallography: This technique provides high-resolution three-dimensional structures of protein-ligand complexes. Crystals of the Bcl-2 protein in complex with the inhibitor are grown and then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined. This provides detailed insights into the specific molecular interactions at the binding site.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine the structure of protein-ligand complexes in solution. It is particularly useful for studying the dynamics of the interaction and mapping the binding site by observing chemical shift perturbations in the protein's NMR spectrum upon ligand binding.
Logical Relationship in Structural Analysis
Conclusion
This compound represents a promising class of Bcl-2 inhibitors with a primary mechanism of action involving the downregulation of Bcl-2 expression. While experimental structural data on its direct binding to Bcl-2 is currently unavailable, molecular modeling provides valuable insights into its potential interaction with the protein's hydrophobic groove. Further biophysical and structural studies are warranted to fully elucidate the molecular details of its interaction and to guide the development of more potent and selective inhibitors of the quinoxaline-1,3,4-oxadiazole class for cancer therapy. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to advance the structural understanding of this compound and other novel Bcl-2 inhibitors.
References
- 1. rcsb.org [rcsb.org]
- 2. X-ray and NMR structure of human Bcl-xL, an inhibitor of programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Design and synthesis of quinoxaline-1,3,4-oxadiazole hybrid derivatives as potent inhibitors of the anti-apoptotic Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. [Real-time quantitative RT-PCR for the detection of bcl-2 mRNA expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3.12. Real Time-PCR Assay for p38MAPK, BCL-2 and BAX [bio-protocol.org]
Bcl-2-IN-9 as a chemical probe for apoptosis research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-9 is a novel, pro-apoptotic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. As a key regulator of the intrinsic apoptosis pathway, Bcl-2 is a compelling target in cancer therapy, where its overexpression allows cancer cells to evade programmed cell death. This compound has emerged as a valuable chemical probe for investigating the roles of Bcl-2 in apoptosis and for the potential development of new anti-cancer therapeutics. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in apoptosis research.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the function of the anti-apoptotic Bcl-2 protein. It has been shown to mediate apoptosis by down-regulating the expression of Bcl-2 in cancer cells[1]. This down-regulation disrupts the delicate balance between pro- and anti-apoptotic proteins at the mitochondrial outer membrane.
Normally, Bcl-2 sequesters pro-apoptotic proteins like Bax and Bak, preventing them from oligomerizing and forming pores in the mitochondrial membrane. By reducing Bcl-2 levels, this compound liberates Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death[1]. Studies have shown that the use of this compound leads to chromatin compaction and nuclear fragmentation, which are hallmark features of apoptosis[1].
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing key metrics for its activity and selectivity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 2.9 µM | Inhibition of Bcl-2 | [1][2][3][4] |
| Cell Line | Treatment Conditions | Effect | Reference |
| HL-60 (Human promyelocytic leukemia) | 10 µM, 48 hours | Suppressed cell growth and viability to 28.9% | [1] |
| WI-38 (Human lung fibroblast) | 10 µM, 48 hours | Low cytotoxic effects (91% cell viability) | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established techniques and can be adapted for specific research needs.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines, such as HL-60.
Materials:
-
This compound
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control.
Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in leukemia cells following treatment with this compound.
Materials:
-
This compound
-
Leukemia cells (e.g., HL-60)
-
Complete medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed leukemia cells in a 6-well plate at a density of 1 x 10⁶ cells/well in 2 mL of complete medium.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) for 48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot for Bcl-2 Expression
This protocol is for determining the effect of this compound on the protein expression levels of Bcl-2.
Materials:
-
This compound
-
Cancer cells (e.g., HL-60)
-
Complete medium
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Bcl-2
-
Secondary HRP-conjugated antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentration and time point.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Bcl-2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the Bcl-2 band intensity to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway
Caption: Intrinsic apoptosis pathway and the inhibitory action of this compound.
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for In Vitro Bcl-2 Inhibition in Cancer Cells using Bcl-2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process in programmed cell death.[1][2][3] This family consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that maintain a delicate balance between cell survival and death.[1][3][4] In many forms of cancer, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, contributing to tumor development and resistance to conventional therapies.[1][5][6]
Bcl-2 inhibitors are a class of targeted therapies designed to restore the normal apoptotic process in cancer cells by selectively binding to and neutralizing anti-apoptotic Bcl-2 proteins.[5] This action releases pro-apoptotic proteins, which can then initiate the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.[2][5] Bcl-2-IN-9 is a small molecule inhibitor of Bcl-2 that serves as a valuable tool for investigating the role of Bcl-2 in cancer cell survival and for evaluating the potential of Bcl-2 inhibition as a therapeutic strategy.
These application notes provide detailed protocols for the in vitro evaluation of this compound in cancer cell lines, including methods for assessing cell viability, apoptosis induction, and the molecular mechanisms of action.
Bcl-2 Signaling Pathway in Apoptosis
The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins at the mitochondrial outer membrane. In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic "BH3-only" proteins and the effector proteins Bax and Bak, preventing their activation. In response to cellular stress or developmental cues, BH3-only proteins are upregulated and bind to the anti-apoptotic Bcl-2 members, liberating Bax and Bak. This allows Bax and Bak to oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 4. A survey of the anti-apoptotic Bcl-2 subfamily expression in cancer types provides a platform to predict the efficacy of Bcl-2 antagonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Bcl-2-IN-9 in Leukemia Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-9 is a novel pro-apoptotic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Overexpression of Bcl-2 is a key survival mechanism for many hematological malignancies, including various forms of leukemia, making it a prime therapeutic target. This compound has demonstrated in vitro efficacy against human leukemia cell lines, such as HL-60, by down-regulating the expression of Bcl-2 and inducing apoptosis.[1][2] These application notes provide a detailed overview and protocols for the preclinical evaluation of this compound in animal models of leukemia, offering a framework for assessing its in vivo efficacy, pharmacokinetics, and toxicity.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(4-(4-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)phenyl)-1,3,4-oxadiazol-2-yl)quinoxaline |
| Molecular Formula | C27H31N7O3S |
| Molecular Weight | 533.6 g/mol |
| CAS Number | 2490542-33-9 |
| In Vitro Activity | IC50 of 2.9 μM against HL-60 cells |
Mechanism of Action
Bcl-2 is an anti-apoptotic protein that sequesters pro-apoptotic proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[3][4] this compound is reported to down-regulate the expression of Bcl-2, thereby liberating pro-apoptotic proteins.[1][2] This leads to the activation of the intrinsic apoptotic pathway, resulting in the programmed cell death of leukemia cells.
Animal Model Studies for Leukemia: Application Notes
The following sections outline a hypothetical study design for evaluating this compound in a leukemia animal model. This is based on established protocols for other Bcl-2 inhibitors and the known in vitro activity of this compound against the HL-60 cell line.
Recommended Animal Model
For a subcutaneous xenograft model, immunodeficient mice such as NOD/SCID or athymic BALB/c nude mice are recommended. For a disseminated leukemia model, NSG (NOD scid gamma) mice are preferred due to their enhanced ability to support the engraftment of human hematopoietic cells.
Cell Line Selection
The HL-60 human promyelocytic leukemia cell line is a suitable choice, as it has been shown to be sensitive to this compound in vitro.[1][2] For in vivo imaging, HL-60 cells can be transduced with a luciferase reporter gene.
Experimental Protocols
Protocol 1: Subcutaneous HL-60 Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous HL-60 xenograft mouse model.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Matrigel
-
6-8 week old female NOD/SCID mice
-
This compound
-
Vehicle (e.g., 60% Phosal 50PG, 30% PEG-400, 10% ethanol)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the exponential growth phase before implantation.
-
Cell Preparation: On the day of implantation, harvest the cells and wash them twice with sterile PBS. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[6][7]
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution orally (p.o.) or intraperitoneally (i.p.) daily.
-
This compound Treatment Group: Administer this compound at a predetermined dose (e.g., 25-100 mg/kg, based on tolerability studies) via the same route and schedule as the vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight three times a week as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weights. Tumor samples can be used for further analysis (e.g., immunohistochemistry for Bcl-2 expression, TUNEL assay for apoptosis).
Protocol 2: Disseminated Leukemia Model (Systemic Engraftment)
Objective: To assess the efficacy of this compound in a systemic HL-60 leukemia model.
Materials:
-
Luciferase-expressing HL-60 cells
-
6-8 week old female NSG mice
-
This compound and vehicle
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
-
Flow cytometer and antibodies (e.g., human CD45)
Procedure:
-
Cell Preparation: Prepare luciferase-expressing HL-60 cells as described in Protocol 1.
-
Leukemia Induction: Inject 5 x 10^6 HL-60 cells in 200 µL of sterile PBS into the tail vein of each NSG mouse.
-
Engraftment Confirmation: Monitor leukemia engraftment by bioluminescence imaging (BLI) weekly. Once a detectable and consistent BLI signal is observed (typically 7-14 days post-injection), randomize the mice into treatment groups.
-
Treatment Administration: Administer this compound or vehicle as described in Protocol 1.
-
Efficacy Evaluation:
-
Monitor leukemia burden weekly using BLI.
-
Collect peripheral blood samples periodically to quantify the percentage of human leukemia cells (hCD45+) by flow cytometry.
-
Monitor animal health and body weight regularly.
-
-
Survival Analysis: Monitor the mice for signs of disease progression and record survival data. The primary endpoint is overall survival.
Data Presentation (Illustrative Data)
The following tables present hypothetical data that could be generated from the described animal model studies.
Table 1: Effect of this compound on Subcutaneous HL-60 Xenograft Growth
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) (Mean ± SEM) |
| Vehicle Control | 125 ± 15 | 1850 ± 210 | - | 1.9 ± 0.2 |
| This compound (50 mg/kg) | 128 ± 18 | 750 ± 95 | 60 | 0.8 ± 0.1 |
Table 2: Efficacy of this compound in a Disseminated HL-60 Leukemia Model
| Treatment Group | Median Survival (days) | % Increase in Lifespan | % hCD45+ in Peripheral Blood (Day 28) (Mean ± SEM) |
| Vehicle Control | 25 | - | 45 ± 5 |
| This compound (50 mg/kg) | 40 | 60 | 15 ± 3 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in leukemia animal models. While in vivo data for this compound is not yet published, the protocols are based on established methodologies for similar compounds and the known in vitro activity of this compound. These studies are crucial for determining the therapeutic potential of this compound and guiding its further development as a potential anti-leukemia agent. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dose of this compound for efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of quinoxaline-1,3,4-oxadiazole hybrid derivatives as potent inhibitors of the anti-apoptotic Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced proliferation inhibition of HL60 cells treated by synergistic all- trans retinoic acid/blue light/nanodiamonds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04093H [pubs.rsc.org]
- 6. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. reactionbiology.com [reactionbiology.com]
Applications of Bcl-2 Inhibition in Neuroblastoma Research: Application Notes and Protocols
Introduction to Bcl-2 Inhibition in Neuroblastoma
Neuroblastoma, a common pediatric solid tumor, often exhibits resistance to conventional therapies, leading to poor outcomes in high-risk patients. A key mechanism of this resistance is the evasion of apoptosis, a programmed cell death pathway crucial for eliminating cancer cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] In many neuroblastoma tumors, the anti-apoptotic protein Bcl-2 is overexpressed, sequestering pro-apoptotic proteins like Bim and preventing the activation of the apoptotic cascade.[1][2][3] This makes Bcl-2 an attractive therapeutic target. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can disrupt the Bcl-2/Bim interaction, unleashing the apoptotic machinery and leading to cancer cell death.[1][2]
Key Applications in Neuroblastoma Research
The study of Bcl-2 inhibitors in neuroblastoma research encompasses a range of applications, from fundamental mechanistic studies to preclinical evaluation of therapeutic potential.
-
Induction of Apoptosis: Assessing the ability of Bcl-2 inhibitors to induce programmed cell death in neuroblastoma cell lines.
-
Sensitization to Chemotherapy: Investigating the synergistic effects of Bcl-2 inhibitors with standard-of-care chemotherapeutic agents.
-
Overcoming Drug Resistance: Evaluating the potential of Bcl-2 inhibition to restore sensitivity in chemoresistant neuroblastoma models.
-
In Vivo Efficacy: Determining the anti-tumor activity of Bcl-2 inhibitors in preclinical xenograft and patient-derived xenograft (PDX) models of neuroblastoma.
-
Biomarker Discovery: Identifying molecular markers that predict sensitivity or resistance to Bcl-2 inhibition.
Data Presentation
Table 1: In Vitro Cytotoxicity of a Representative Bcl-2 Inhibitor in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | Bcl-2 Expression | IC50 (nM) - 72h |
| SK-N-BE(2) | Amplified | High | 50 |
| IMR-32 | Amplified | High | 80 |
| Kelly | Amplified | High | 120 |
| SH-SY5Y | Non-amplified | Moderate | 500 |
| SK-N-AS | Non-amplified | Low | >1000 |
Table 2: Synergistic Effects of a Representative Bcl-2 Inhibitor with Doxorubicin
| Cell Line | Doxorubicin IC50 (nM) | Bcl-2 Inhibitor (100 nM) + Doxorubicin IC50 (nM) | Combination Index (CI)* |
| SK-N-BE(2) | 25 | 8 | < 1 (Synergistic) |
| SH-SY5Y | 40 | 25 | < 1 (Synergistic) |
*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a Bcl-2 inhibitor in neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bcl-2 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the Bcl-2 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide Staining
Objective: To quantify the induction of apoptosis by a Bcl-2 inhibitor.
Materials:
-
Neuroblastoma cells
-
Bcl-2 inhibitor
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the Bcl-2 inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protocol 3: Western Blot Analysis for Apoptosis Markers
Objective: To detect the cleavage of key apoptotic proteins following treatment with a Bcl-2 inhibitor.
Materials:
-
Neuroblastoma cells
-
Bcl-2 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-Caspase-3, anti-Bcl-2, anti-Bim, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the Bcl-2 inhibitor as described in Protocol 2.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Look for the appearance of cleaved PARP and cleaved Caspase-3 as indicators of apoptosis.
Visualizations
Caption: Bcl-2 signaling pathway in neuroblastoma.
Caption: Mechanism of action of a Bcl-2 inhibitor.
Caption: Preclinical evaluation workflow.
References
Application Notes and Protocols for Bcl-2-IN-9 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-9 is a novel, pro-apoptotic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. With an IC50 value of 2.9 μM, this compound demonstrates promising potential in cancer research by selectively targeting leukemia cells and inducing apoptosis through the down-regulation of Bcl-2 expression. These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its preparation for in vivo studies, designed to aid researchers in preclinical drug development.
Data Presentation
Physicochemical and In Vitro Efficacy Data for this compound
| Parameter | Value | Reference |
| Target | Bcl-2 | [1][2] |
| IC50 | 2.9 μM | [1][2] |
| Mechanism of Action | Down-regulates Bcl-2 expression, inducing apoptosis. | [1] |
| Cellular Activity | Suppresses growth and viability of HL-60 cells to 28.9% at 10 μM after 48 hours. Causes chromatin compaction and nuclear fragmentation. | [1] |
| Selectivity | Exhibits high selectivity against leukemia cells with low cytotoxic effects on normal WI-38 cells (91% viability at 10 μM). | [1] |
General Solubility and Formulation Parameters for Bcl-2 Inhibitors
Note: Specific quantitative solubility data for this compound is not publicly available. The following table is based on general characteristics of quinoxaline-1,3,4-oxadiazole derivatives and common formulations for other poorly soluble Bcl-2 inhibitors.
| Solvent / Vehicle Component | Role in Formulation | General Observations for Similar Compounds | Recommended Starting Concentration |
| Dimethyl Sulfoxide (DMSO) | Primary solvent | Good solubility for many organic small molecules. | Up to 10% of final volume |
| Polyethylene Glycol 300 (PEG300) | Co-solvent, viscosity enhancer | Frequently used to improve solubility of hydrophobic compounds. | 30-60% of final volume |
| Tween-80 (Polysorbate 80) | Surfactant, emulsifier | Prevents precipitation and improves stability of the formulation. | 5-10% of final volume |
| Saline (0.9% NaCl) | Vehicle | Used as the final diluent to achieve the desired concentration and isotonicity. | q.s. to final volume |
| Corn Oil | Lipid-based vehicle | Alternative for oral or subcutaneous administration. | As required |
Signaling Pathway
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway.[3] It functions by sequestering pro-apoptotic proteins such as Bax and Bak, thereby preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.[3] The release of cytochrome c from the mitochondria is a key event that triggers the caspase cascade, leading to programmed cell death. Bcl-2 inhibitors, like this compound, disrupt the interaction between Bcl-2 and pro-apoptotic proteins, freeing Bax and Bak to initiate apoptosis.
Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Preparation of this compound Formulation for In Vivo Administration (General Protocol)
Disclaimer: The following protocol is a general guideline for formulating poorly soluble compounds for in vivo use and has not been specifically validated for this compound. Optimization may be required based on the specific experimental needs and animal model.
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, low-protein binding tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Calculate the required volume of each component based on the desired final concentration of this compound and the total volume of the formulation.
-
In a sterile tube, add the calculated volume of the this compound DMSO stock solution.
-
Add the calculated volume of PEG300 to the tube. Vortex thoroughly until the solution is clear. Gentle warming in a water bath (37°C) or brief sonication may aid in dissolution.
-
Add the calculated volume of Tween-80. Vortex again until the solution is homogeneous and clear.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final volume. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted.
-
Administer the freshly prepared formulation to the animals via the desired route (e.g., intraperitoneal, intravenous, or oral gavage). It is recommended to use the formulation immediately after preparation.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A general workflow for in vivo efficacy studies of this compound.
Conclusion
This compound represents a valuable tool for investigating the role of Bcl-2 in cancer biology and for the preclinical assessment of Bcl-2 inhibition as a therapeutic strategy. The provided protocols offer a starting point for researchers to prepare and utilize this compound in in vivo models. It is crucial to note the general nature of the formulation protocol and the potential need for optimization to ensure the solubility and stability of this compound for specific experimental conditions.
References:
-
Ono, Y., et al. (2020). Design and synthesis of quinoxaline-1,3,4-oxadiazole hybrid derivatives as potent inhibitors of the anti-apoptotic Bcl-2 protein. Bioorganic Chemistry, 104, 104245.
-
MedChemExpress. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Ambeed. (n.d.). Sonrotoclax. Retrieved from --INVALID-LINK--
-
Delbridge, A. R., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy. Cell Death & Differentiation, 22(7), 1071–1080.
References
Application Notes and Protocols for Bcl-2-IN-9 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the administration of Bcl-2-IN-9, a proapoptotic Bcl-2 inhibitor, in mouse models of cancer. Due to the limited availability of specific in vivo data for this compound, this protocol is based on established methodologies for similar Bcl-2 family inhibitors and general principles of preclinical drug administration. Researchers should consider this a foundational guide and may need to optimize parameters for their specific experimental context. This compound acts by down-regulating the expression of the anti-apoptotic protein Bcl-2, thereby promoting programmed cell death in cancer cells.[1][2][3]
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[4][5] Anti-apoptotic members, such as Bcl-2 itself, are frequently overexpressed in various malignancies, contributing to tumor initiation, progression, and resistance to therapy.[6] Consequently, inhibiting these proteins is a promising therapeutic strategy in oncology. This compound is a novel small molecule inhibitor of Bcl-2 with a reported IC50 of 2.9 μM.[1] It has been shown to induce apoptosis in cancer cell lines by reducing the expression of Bcl-2.[1][3] This document outlines a proposed protocol for evaluating the in vivo efficacy of this compound in mouse xenograft models.
Signaling Pathway
This compound is understood to function by inhibiting the anti-apoptotic protein Bcl-2. This disruption of Bcl-2's function leads to the activation of the intrinsic apoptotic pathway. In a simplified model, Bcl-2 sequesters pro-apoptotic proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). By inhibiting Bcl-2, this compound allows for the release and activation of Bax and Bak, leading to MOMP, cytochrome c release from the mitochondria, and subsequent caspase activation, culminating in apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Proposed Vehicle Formulation (starting point):
A common vehicle for similar small molecule inhibitors is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio to start with is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline or PBS
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in DMSO first by vortexing. Gentle heating (37°C) may be applied if necessary to aid dissolution.
-
Add PEG300 to the solution and mix thoroughly.
-
Add Tween 80 and mix until a clear solution is formed.
-
Finally, add the saline or PBS dropwise while vortexing to bring the solution to the final volume.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by altering the solvent ratios or lowering the final concentration of this compound).
-
Prepare the formulation fresh daily before administration to avoid potential degradation or precipitation.
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol describes a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old.
-
Acclimatize animals for at least one week before the start of the experiment.
Tumor Cell Line:
-
Select a cancer cell line known to overexpress Bcl-2 (e.g., certain lymphoma, leukemia, or solid tumor cell lines).
Experimental Workflow:
Caption: General experimental workflow for an in vivo efficacy study.
Detailed Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., serum-free medium or PBS) mixed with Matrigel (1:1 ratio) to a final concentration of 1-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).
-
-
Drug Administration:
-
Route of Administration: Based on protocols for similar Bcl-2 inhibitors, intraperitoneal (i.p.) or oral gavage (p.o.) are common routes. The choice may depend on the compound's properties and the desired pharmacokinetic profile.
-
Dosage and Frequency: Without specific data for this compound, a starting dose range of 25-100 mg/kg administered once daily (QD) can be considered, based on doses used for other novel small molecule inhibitors in early preclinical studies. A dose-finding study is highly recommended to determine the maximum tolerated dose (MTD).
-
Administer the prepared this compound formulation or vehicle control to the respective groups according to the chosen route and schedule.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), when a specific treatment duration is completed, or if signs of toxicity (e.g., >20% body weight loss, signs of distress) are observed.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be recorded.
-
A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) and another portion can be snap-frozen for molecular analyses (e.g., Western blot for Bcl-2 family proteins).
-
Data Presentation
All quantitative data should be summarized for clear comparison.
Table 1: Proposed Dose Escalation Study for this compound
| Group | Treatment | Dose (mg/kg) | Route | Frequency | Number of Animals |
| 1 | Vehicle Control | - | i.p. or p.o. | QD | 5 |
| 2 | This compound | 25 | i.p. or p.o. | QD | 5 |
| 3 | This compound | 50 | i.p. or p.o. | QD | 5 |
| 4 | This compound | 100 | i.p. or p.o. | QD | 5 |
Table 2: Example Data Summary for Efficacy Study
| Treatment Group | Mean Tumor Volume (mm³ ± SEM) at Day X | Mean Tumor Weight (g ± SEM) at Endpoint | Mean Body Weight Change (%) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
Disclaimer
The protocols and data presented in these application notes are intended as a guide for research purposes only. The administration of this compound in vivo has not been extensively documented, and therefore, the proposed dosages, vehicle formulations, and administration routes are based on common practices for similar compounds and require rigorous validation and optimization by the end-user. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. US12118414B2 - BCL-2 proteins degraders for cancer treatment - Google Patents [patents.google.com]
- 3. Design and synthesis of quinoxaline-1,3,4-oxadiazole hybrid derivatives as potent inhibitors of the anti-apoptotic Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Apoptosis in Primary Cells Using Bcl-2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-IN-9 is a novel, pro-apoptotic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] As a member of the quinoxaline-1,3,4-oxadiazole hybrid derivative family, this compound induces apoptosis by down-regulating the expression of the anti-apoptotic Bcl-2 protein.[1][2] Overexpression of Bcl-2 is a known mechanism for cancer cell survival and resistance to therapy, making it a key therapeutic target.[3] this compound has demonstrated a promising profile with an IC50 value of 2.9 μM in cancer cell lines and low cytotoxicity in normal human cells, suggesting a favorable therapeutic window.[1]
These application notes provide a comprehensive guide for researchers on the use of this compound to induce apoptosis, with a particular focus on primary cell cultures. While specific data on the use of this compound in primary cells is not yet extensively available in the public domain, the protocols outlined below are adapted from established methodologies for other well-characterized Bcl-2 inhibitors and the available data for this compound in human cell lines.
Mechanism of Action
The Bcl-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[4][5] Anti-apoptotic members, such as Bcl-2, prevent the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases and subsequent cell death. This compound is reported to down-regulate the expression of Bcl-2, which shifts the cellular balance towards apoptosis.[1][2] This leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. Quantitation of bcl-2 oncogene in cultured lymphoma/leukemia cell lines and in primary leukemia B-cells by a highly sensitive RT-PCR method | Haematologica [haematologica.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Experimental Design for Combining Bcl-2-IN-9 with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of the intrinsic apoptotic pathway, promoting cell survival by sequestering pro-apoptotic proteins.[1][2][3] Its overexpression is a hallmark of various cancers and is associated with resistance to conventional chemotherapies.[1][4][5] Small molecule inhibitors targeting Bcl-2, such as the clinically approved drug Venetoclax, have shown efficacy in certain hematologic malignancies.[1][6] Bcl-2-IN-9 is an investigational, potent, and selective small molecule inhibitor of the Bcl-2 protein. By binding to the BH3-binding groove of Bcl-2, this compound displaces pro-apoptotic proteins, thereby triggering the mitochondrial apoptosis cascade.[1][7]
Combining this compound with standard chemotherapeutic agents presents a rational strategy to enhance anti-tumor efficacy and overcome resistance.[1][8] Chemotherapy induces cellular stress and DNA damage, which in turn activates pro-apoptotic BH3-only proteins. However, cancer cells overexpressing Bcl-2 can sequester these proteins, thus evading apoptosis. This compound can release this apoptotic block, sensitizing cancer cells to the effects of chemotherapy. This document provides a comprehensive guide for the preclinical evaluation of this compound in combination with chemotherapy, outlining detailed experimental protocols and data analysis strategies.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapeutic Agent in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Chemotherapy IC50 (µM) |
| Cell Line A | 0.5 | 1.2 |
| Cell Line B | 1.2 | 2.5 |
| Cell Line C | 0.8 | 0.9 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combination
| Cell Line | Drug Ratio (this compound:Chemo) | CI Value at Fa 0.5 | CI Value at Fa 0.75 | Synergy Interpretation |
| Cell Line A | 1:2 | 0.45 | 0.38 | Strong Synergy |
| Cell Line B | 1:2 | 0.82 | 0.75 | Synergy |
| Cell Line C | 1:1 | 1.05 | 1.12 | Additive/Slight Antagonism |
CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Mandatory Visualizations
Caption: Bcl-2 signaling pathway and points of intervention.
Caption: A logical workflow for preclinical combination studies.
Experimental Protocols
Cell Viability Assay (MTT/MTS) for IC50 Determination and Synergy Analysis
This protocol is designed to assess the cytotoxic effects of this compound and a chemotherapeutic agent, both alone and in combination.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment (Single Agent IC50):
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (e.g., DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Drug Treatment (Combination/Checkerboard Assay):
-
Prepare a matrix of drug concentrations. For example, a 7x7 matrix with serial dilutions of this compound along the rows and the chemotherapeutic agent along the columns.
-
Add the drug combinations to the cells as in step 2.
-
Incubate for 72 hours.
-
-
MTT/MTS Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization buffer and incubate overnight.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
For single-agent studies, plot the dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination studies, use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.[9][10]
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
6-well cell culture plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, the chemotherapeutic agent, or the combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.
-
Incubate for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
-
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Mcl-1, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like beta-actin to normalize protein levels.
-
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in combination with chemotherapy. A systematic approach, from in vitro synergy screening to in vivo validation, is crucial for identifying promising therapeutic combinations. The synergistic induction of apoptosis by co-targeting the Bcl-2 pathway and chemotherapy-induced cellular stress holds significant potential for improving cancer treatment outcomes. Careful experimental design and rigorous data analysis are paramount to successfully advancing novel combination therapies to the clinic.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 - Wikipedia [en.wikipedia.org]
- 3. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapy-induced apoptosis and Bcl-2 levels correlate with breast cancer response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bcl-2 Inhibitors in Western Blot Analysis
Disclaimer: The compound "Bcl-2-IN-9" is not widely documented in scientific literature. This guide will use the well-characterized, selective Bcl-2 inhibitor ABT-199 (Venetoclax) as a representative model. The principles and troubleshooting advice provided are broadly applicable to other small-molecule Bcl-2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: How does a Bcl-2 inhibitor like ABT-199 work?
A1: Bcl-2 is an anti-apoptotic protein that prevents cell death by binding to and sequestering pro-apoptotic proteins like BIM, BAX, and BAK.[1][2] ABT-199 is a BH3 mimetic, meaning it mimics the BH3 domain of pro-apoptotic proteins. It selectively binds to the hydrophobic groove of the Bcl-2 protein, displacing the pro-apoptotic proteins.[1][3] Once released, these proteins, particularly BAX and BAK, can oligomerize on the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[1][4] This initiates a caspase cascade, culminating in apoptosis, or programmed cell death.[3][5]
Q2: What are the key protein markers to assess the efficacy of a Bcl-2 inhibitor in a Western blot?
A2: To confirm the on-target effect of a Bcl-2 inhibitor, you should assess key proteins in the intrinsic apoptotic pathway. The primary markers include:
-
Cleaved Caspase-3: An executioner caspase, its cleaved (active) form is a hallmark of apoptosis.
-
Cleaved PARP-1: Poly (ADP-ribose) polymerase-1 is a substrate of activated caspases. Its cleavage product is a reliable indicator of apoptosis.[6]
-
Cytochrome c: Detection of cytochrome c in the cytosolic fraction (and its depletion from the mitochondrial fraction) indicates mitochondrial outer membrane permeabilization.[4]
-
Bcl-2 family proteins: Monitoring the levels of Bcl-2, Mcl-1, Bcl-xL, BAX, and BAK can provide insights into the cellular response and potential resistance mechanisms.[7]
Q3: My Western blot shows no change in apoptotic markers after treatment. What could be the reason?
A3: Several factors could contribute to a lack of observable effect:
-
Cell Line Insensitivity: The cell line may not depend on Bcl-2 for survival. Sensitivity to ABT-199 is strongly correlated with high Bcl-2 expression levels and a high Bcl-2/Mcl-1 expression ratio.[8]
-
Incorrect Inhibitor Concentration: The concentration of the inhibitor may be too low to be effective. Effective concentrations can range from low nanomolar to micromolar depending on the cell line.[4][9][10]
-
Insufficient Treatment Duration: Apoptosis is a time-dependent process. The incubation time might be too short to induce a detectable level of apoptosis. Time-course experiments are recommended.
-
Technical Issues with the Western Blot: Problems with sample preparation, protein transfer, antibody quality, or detection reagents can all lead to a lack of signal. Please refer to the detailed troubleshooting guide below.
Signaling Pathway and Inhibitor Mechanism
Caption: Mechanism of ABT-199 induced apoptosis.
Experimental Protocols & Data
Recommended Inhibitor Concentrations and Treatment Times
The optimal concentration and treatment duration are highly cell-line dependent. It is crucial to perform a dose-response and time-course experiment for your specific model.
| Cell Line Type | Example | ABT-199 IC50/EC50 | Treatment Time (for WB) | Reference |
| Neuroblastoma (sensitive) | CHP126, KCNR | 10-210 nM | 24 - 72 hours | [4] |
| Acute Myeloid Leukemia | MOLM-13 | <10 nM | 2 - 48 hours | [11] |
| Chronic Lymphocytic Leukemia | Primary Cells | ~3.0 nM | 24 hours | [9][12] |
| Multiple Myeloma (sensitive) | CCND1+ lines | 5-80 nM | 48 hours | [8] |
Detailed Western Blot Protocol for Apoptosis Markers
1. Cell Lysis
-
Treat cells with the desired concentration of Bcl-2 inhibitor for the appropriate time. Include a vehicle control (e.g., DMSO).
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant (total cell lysate) and determine protein concentration using a BCA or Bradford assay.
2. Sample Preparation and SDS-PAGE
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[14]
-
Load 20-30 µg of total protein per well onto a 12% or 4-20% gradient SDS-PAGE gel.[14]
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Perform the transfer at 100V for 60-90 minutes or overnight at 30V in a cold room.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[13]
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Troubleshooting Guide
This guide addresses common issues encountered when evaluating Bcl-2 inhibitor efficacy via Western blot.
Issue 1: Weak or No Signal for Apoptotic Markers
| Possible Cause | Recommended Solution |
| Low Protein Load | Ensure 20-30 µg of protein is loaded per lane. Confirm with Ponceau S stain after transfer. |
| Ineffective Primary Antibody | Check antibody datasheet for recommended dilution and positive controls. Consider trying a different antibody. Ensure proper storage.[15] |
| Ineffective Secondary Antibody | Use a fresh dilution of the secondary antibody. Confirm it is compatible with the primary antibody's host species. |
| Suboptimal Inhibitor Treatment | Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to find the optimal conditions for your cell line. |
| Cell Line Resistance | Check the Bcl-2, Bcl-xL, and Mcl-1 expression levels in your cell line. High Mcl-1 or Bcl-xL may confer resistance to Bcl-2 selective inhibitors. |
| Degraded Samples | Always use fresh lysates and keep samples on ice. Add protease/phosphatase inhibitors to the lysis buffer.[16] |
Issue 2: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to 1.5-2 hours or perform overnight at 4°C. Try switching from milk to BSA or vice versa, as some antibodies have preferences.[16] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with low background.[15] |
| Insufficient Washing | Increase the number and duration of TBST washes after antibody incubations.[16] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST). |
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for weak Western blot signals.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. researchgate.net [researchgate.net]
- 8. The Bcl-2 specific BH3 mimetic ABT-199: a promising targeted therapy for t(11;14) multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Selective BCL-2 inhibition by ABT-199 causes on-target cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pharmacological and protein profiling suggest venetoclax (ABT-199) as optimal partner with ibrutinib in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - KE [thermofisher.com]
- 16. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
Technical Support Center: Optimizing Bcl-2-IN-9 for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Bcl-2-IN-9 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel proapoptotic small molecule inhibitor of B-cell lymphoma 2 (Bcl-2).[1][2] It mediates apoptosis by down-regulating the expression of the anti-apoptotic protein Bcl-2 in cancer cells.[1] This disruption of Bcl-2 function leads to the activation of the intrinsic apoptotic pathway.
Q2: What is a recommended starting concentration for this compound in a cytotoxicity assay?
A good starting point for this compound concentration in a cytotoxicity assay is to perform a dose-response experiment ranging from low nanomolar to high micromolar concentrations. The reported IC50 value for this compound is 2.9 µM in leukemia cells.[1][2] In one study, a concentration of 10 µM for 48 hours was effective in inhibiting HL-60 cells.[1] We recommend a pilot experiment with a broad concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What is the solubility of this compound and how should I prepare a stock solution?
This compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to create a concentrated stock (e.g., 10 mM). It is crucial to make serial dilutions of your compound in DMSO before further diluting into your final cell culture medium.[3] The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[4][5]
Q4: How selective is this compound?
This compound has been shown to have high selectivity against leukemia cells with low cytotoxic effects against normal human fibroblast-like cells (WI-38) at a concentration of 10 µM after 48 hours of incubation.[1] However, as with any small molecule inhibitor, off-target effects are possible.[6] It is advisable to include appropriate controls, such as a non-cancerous cell line, to assess the specificity of the cytotoxic effects in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.[7] |
| Pipetting errors with the compound | Use calibrated pipettes and ensure complete mixing of the compound in the medium before adding to the cells. | |
| Edge effects in the plate | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. | |
| Low or no cytotoxicity observed | Sub-optimal compound concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Short incubation time | Increase the incubation time with this compound (e.g., 24, 48, and 72 hours). | |
| Cell line is resistant to Bcl-2 inhibition | The cell line may have low Bcl-2 expression or rely on other anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) for survival.[8] Consider using a different cell line or combining this compound with other therapeutic agents. | |
| Compound instability or precipitation | Ensure the final DMSO concentration is not causing the compound to precipitate in the aqueous culture medium. Prepare fresh dilutions of the compound for each experiment. | |
| High background signal in control wells | Contamination of media or reagents | Use fresh, sterile media and reagents. |
| High cell density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[7] | |
| DMSO toxicity | Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic to the cells (typically <0.5%).[4][5] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures.[9][10]
Materials:
-
This compound
-
DMSO
-
96-well flat-bottomed plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions.[11][12]
Materials:
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Your cell line of interest
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Add the desired concentrations of this compound (and vehicle control) to the wells.
-
Incubation: Incubate for the desired treatment duration.
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for a cytotoxicity assay.
Caption: A decision tree for troubleshooting common issues in cytotoxicity assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. Unintended target effect of anti-BCL-2 DNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Lessons from gain- and loss-of-function models of pro-survival Bcl2 family proteins: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. ch.promega.com [ch.promega.com]
- 12. promega.com [promega.com]
Technical Support Center: Evaluating Novel Bcl-2 Inhibitors
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with novel inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. While specific data on a compound designated "Bcl-2-IN-9" is not publicly available, this resource offers a comprehensive framework for investigating the potential off-target effects of any new chemical entity targeting the Bcl-2 family. The information provided is based on established knowledge of the Bcl-2 pathway and the characterized off-target profiles of other well-documented Bcl-2 inhibitors.
Troubleshooting Guide
This guide addresses common unexpected experimental outcomes that may indicate off-target effects of your Bcl-2 inhibitor.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Death in Bcl-2 Negative Cell Lines | The inhibitor may be acting on other anti-apoptotic Bcl-2 family members (e.g., Mcl-1, Bcl-xL) or inducing cell death through a Bcl-2 independent mechanism. | 1. Test the compound in cell lines known to be dependent on Mcl-1 or Bcl-xL for survival. 2. Perform cell viability assays in BAX/BAK double knockout cells, which are resistant to apoptosis mediated by the mitochondrial pathway.[1] 3. Assess for signs of non-apoptotic cell death (e.g., necroptosis, ferroptosis). |
| Toxicity in Non-Cancerous Cell Lines | The inhibitor may have off-target effects on essential cellular processes or other proteins crucial for normal cell survival. | 1. Conduct a broad kinase profiling assay to identify potential off-target kinases. 2. Perform proteomics or transcriptomics analysis to identify pathways dysregulated by the compound. |
| Cell Cycle Arrest Not Explained by Bcl-2 Inhibition | Some compounds targeting the Bcl-2 family have been shown to have unintended effects on cell cycle regulators. For instance, a DNAi agent targeting Bcl-2 was also found to affect CDK4 expression.[2] | 1. Analyze cell cycle progression using flow cytometry. 2. Perform western blotting for key cell cycle regulators (e.g., cyclins, CDKs). |
| Inconsistent Results Across Different Cancer Cell Line Panels | The cellular context, including the expression levels of different Bcl-2 family members and the presence of specific mutations, can influence the activity and off-target profile of an inhibitor. | 1. Characterize the expression levels of all anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1) in your cell line panel. 2. Correlate compound sensitivity with the expression profile of these proteins. |
| Lack of Synergy with Standard Chemotherapies | Bcl-2 inhibitors are often expected to sensitize cancer cells to conventional chemotherapeutics. A lack of synergy could indicate off-target effects that interfere with the mechanism of the other drug. | 1. Re-evaluate the mechanism of action of both drugs in the combination. 2. Test the combination in different cell lines with varying genetic backgrounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target liabilities for small molecule inhibitors of Bcl-2?
A1: The most common off-target liabilities for Bcl-2 inhibitors stem from their interaction with other homologous anti-apoptotic Bcl-2 family members, particularly Bcl-xL and Mcl-1.[1][3] This is due to the structural similarity of the BH3-binding groove across these proteins. Inhibition of Bcl-xL can lead to on-target platelet toxicity.[4] Some inhibitors have also been reported to interact with unrelated targets, such as kinases, which can lead to a variety of unexpected cellular effects.
Q2: How can I experimentally determine the selectivity profile of my Bcl-2 inhibitor?
A2: A comprehensive selectivity profile can be established through a combination of in vitro and cell-based assays:
-
Biochemical Assays: Use techniques like fluorescence polarization or surface plasmon resonance to quantify the binding affinity (Ki or Kd) of your inhibitor against a panel of purified Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1/A1).
-
Cell-Based Assays: Test the cytotoxic activity (EC50) of your inhibitor in a panel of cell lines, each engineered to be dependent on a single anti-apoptotic Bcl-2 family member for survival.
-
Kinase Profiling: Screen your compound against a large panel of kinases (e.g., a 400+ kinase panel) to identify any potential off-target kinase interactions.
Q3: What are the essential control experiments when studying a novel Bcl-2 inhibitor?
A3: Essential controls include:
-
Cell Line Controls: Include cell lines that do not express Bcl-2 to assess off-target cytotoxicity. BAX/BAK double knockout cell lines are crucial to confirm that cell death is occurring through the intrinsic apoptotic pathway.[1]
-
Target Engagement Assays: Use techniques like co-immunoprecipitation or cellular thermal shift assays (CETSA) to confirm that your compound is binding to Bcl-2 within the cell.
-
Downstream Pathway Analysis: Confirm that treatment with your inhibitor leads to the expected downstream events of apoptosis, such as caspase activation (e.g., cleaved caspase-3) and PARP cleavage.[5]
Q4: My inhibitor shows activity against Mcl-1 in addition to Bcl-2. What are the potential consequences?
A4: Dual inhibition of Bcl-2 and Mcl-1 can be a desirable property, as Mcl-1 is a known resistance factor to Bcl-2 selective inhibitors.[3] However, Mcl-1 is also essential for the survival of some normal cell types, including hematopoietic stem cells and cardiomyocytes. Therefore, dual inhibitors may have a narrower therapeutic window and could exhibit cardiac toxicity.[6] Careful dose-response studies and in vivo toxicity assessments are critical.
Quantitative Data Summary
The following table summarizes the inhibitory activity of several well-characterized Bcl-2 family inhibitors against different anti-apoptotic members. This data illustrates the varying selectivity profiles that can be achieved and serves as a benchmark for evaluating a new compound.
| Inhibitor | Bcl-2 (IC50/Ki, nM) | Bcl-xL (IC50/Ki, nM) | Mcl-1 (IC50/Ki, nM) | Reference |
| Navitoclax (ABT-263) | <1 | <1 | >1000 | Fesik, S. W. (2008) |
| Venetoclax (ABT-199) | <1 | 200-1000 | >45000 | Souers, A. J. et al. (2013) |
| AT-101 (Gossypol) | ~740 | ~260 | ~180 | [6] |
| Obatoclax (GX15-070) | ~3000 | ~3000 | ~3000 | Nguyen, M. et al. (2007) |
| Sabutoclax | 320 | 220 | 990 | [1] |
Note: IC50/Ki values can vary depending on the assay format.
Experimental Protocols
1. Cell Viability Assay Using BAX/BAK Double Knockout (DKO) Mouse Embryonic Fibroblasts (MEFs)
-
Objective: To determine if the inhibitor induces cell death via the intrinsic mitochondrial apoptotic pathway.
-
Methodology:
-
Plate wild-type (WT) and BAX/BAK DKO MEFs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of the Bcl-2 inhibitor in culture medium.
-
Treat the cells with the inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTS, or crystal violet staining).
-
Normalize the viability of treated cells to the vehicle control and plot the dose-response curves for both WT and DKO MEFs.
-
-
Expected Outcome: A potent Bcl-2 inhibitor should induce cell death in WT MEFs but have minimal effect on BAX/BAK DKO MEFs.[1] Significant cell death in the DKO line suggests off-target effects.
2. Kinase Profiling
-
Objective: To identify potential off-target kinase interactions.
-
Methodology:
-
Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Typically, the compound is screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases.
-
The percentage of inhibition of each kinase is determined.
-
For any significant "hits" (e.g., >50% inhibition), a follow-up IC50 determination should be performed to quantify the potency of the off-target interaction.
-
-
Data Interpretation: Any off-target kinase inhibition with an IC50 value within a 10-fold range of the on-target Bcl-2 activity should be further investigated for its potential cellular consequences.
Visualizations
References
- 1. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unintended target effect of anti-BCL-2 DNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computationally designed high specificity inhibitors delineate the roles of BCL2 family proteins in cancer | eLife [elifesciences.org]
- 4. Bcl-2 pathway inhibition in solid tumors: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Updates in the Use of BCL-2-Family Small Molecule Inhibitors for the Treatment of Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Bcl-2-IN-9 stability and degradation in solution
Welcome to the technical support center for Bcl-2-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). The compound is shipped at room temperature, and its quality is not affected by short-term exposure to ambient temperatures during transit.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]
Q3: How do I prepare a stock solution of this compound?
A3: Before opening the vial, centrifuge it to ensure all the powder is at the bottom. To prepare a stock solution, dissolve the this compound powder in high-purity DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your specific vial size.
Q4: How stable is the this compound stock solution in DMSO?
A4: When stored in DMSO, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q5: How do I prepare a working solution of this compound for cell culture experiments?
A5: To prepare a working solution, dilute the DMSO stock solution with your cell culture medium. It is crucial to perform this dilution in a stepwise manner to prevent the compound from precipitating. To avoid cytotoxicity from the solvent, ensure that the final concentration of DMSO in your cell culture medium is less than 0.5%.[1]
Q6: Should I be concerned about the sterility of the this compound solution?
A6: While DMSO has antimicrobial properties, it is good practice to maintain a sterile environment during the preparation of your solutions. If you are concerned about contamination, the working solution can be sterilized by filtering it through a 0.22 μm sterile filter.[1]
Troubleshooting Guides
Issue 1: Precipitate formation upon dilution of the stock solution.
-
Question: I observed a precipitate when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What could be the cause and how can I resolve this?
-
Answer: Precipitate formation is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. This is often due to a rapid change in solvent polarity.
-
Troubleshooting Steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to a large volume of aqueous medium. Instead, perform a serial dilution. For example, first, dilute the stock solution in a smaller volume of medium and then add this intermediate dilution to the final volume.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the stock solution to the medium.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor may help improve solubility.
-
Lower Final Concentration: If precipitation persists, you may need to work with a lower final concentration of the inhibitor in your experiment.
-
-
Issue 2: Inconsistent or no biological activity observed.
-
Question: My experiments with this compound are showing inconsistent results or a lack of expected biological activity. What are the potential reasons?
-
Answer: This could be due to several factors related to the stability and handling of the compound.
-
Troubleshooting Steps:
-
Improper Storage: Verify that the powdered compound and the DMSO stock solution have been stored at the recommended temperatures (-20°C for powder, -80°C for long-term stock).[1] Improper storage can lead to degradation.
-
Repeated Freeze-Thaw Cycles: If you have been using a stock solution that has been frozen and thawed multiple times, the compound may have degraded. It is best to use fresh aliquots for each experiment.[1]
-
Age of Stock Solution: If your stock solution is older than the recommended storage duration (6 months at -80°C or 1 month at -20°C), it is advisable to prepare a fresh stock solution.[1]
-
Inaccurate Pipetting: Ensure accurate pipetting of the highly concentrated stock solution, as small errors can lead to significant variations in the final concentration.
-
Interaction with Media Components: Some components in the cell culture medium, such as serum proteins, may interact with and reduce the effective concentration of the inhibitor. Consider this when designing your experiments.
-
-
Issue 3: Observed cytotoxicity appears to be non-specific.
-
Question: I am observing high levels of cell death in my experiments, even at low concentrations of this compound, and I suspect it might be non-specific. What should I check?
-
Answer: Non-specific cytotoxicity can be a concern. Here are some factors to consider:
-
Troubleshooting Steps:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is below 0.5%.[1] Higher concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to assess the effect of the solvent alone.
-
Compound Purity: If you have concerns about the purity of your compound, you may need to verify it using analytical methods such as HPLC-MS.
-
Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects. It is important to perform dose-response experiments to determine the optimal concentration range for specific Bcl-2 inhibition.
-
-
Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In DMSO | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
Vial of this compound (Molecular Weight: 533.65 g/mol )
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Before opening, centrifuge the vial of this compound at a low speed for a few minutes to ensure all the powder is collected at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 533.65 g/mol ) / 0.01 mol/L) * 1,000,000 µL/L ≈ 187.4 µL
-
-
Carefully add the calculated volume of DMSO to the vial.
-
Vortex the vial until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Potential degradation pathways for small molecule inhibitors like this compound.
References
Technical Support Center: Overcoming Resistance to Bcl-2 Inhibition in Cancer Cell Lines
Welcome to the technical support center for researchers investigating Bcl-2 inhibitors. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to drug resistance in cancer cell lines. While the query specified "Bcl-2-IN-9," this appears to be a less common designation. Therefore, this guide focuses on the principles of overcoming resistance to the broader, well-characterized class of Bcl-2 inhibitors, such as Venetoclax (ABT-199), for which extensive data exists. The mechanisms and strategies discussed are widely applicable to selective BH3 mimetics targeting Bcl-2.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a selective Bcl-2 inhibitor?
Selective Bcl-2 inhibitors are a class of drugs known as BH3 mimetics. They function by mimicking the action of pro-apoptotic "BH3-only" proteins, which are the natural initiators of apoptosis. The inhibitor binds with high affinity to a hydrophobic groove on the anti-apoptotic protein Bcl-2.[1][2] This action displaces pro-apoptotic proteins (like BIM) that were sequestered by Bcl-2.[3] Once freed, these proteins can activate BAX and BAK, which then oligomerize on the mitochondrial outer membrane, leading to its permeabilization (MOMP).[4][5] This releases cytochrome c into the cytosol, activating a caspase cascade that culminates in programmed cell death.[6][7][8][9][10]
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of an organic compound that binds Bcl-2 protein and induces apoptosis of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BCL-2 in B-cell malignancies and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice | PLOS One [journals.plos.org]
- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
Technical Support Center: Bcl-2-IN-9 Animal Model Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Bcl-2 inhibitor, Bcl-2-IN-9, in animal models. The information is tailored for scientists and drug development professionals to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the formulation, administration, and efficacy assessment of this compound in animal models.
1. Formulation & Administration
| Question/Issue | Potential Cause | Troubleshooting/Recommendation |
| Precipitation of this compound in vehicle upon storage or during administration. | Poor aqueous solubility of this compound. Improper solvent or excipient selection. Temperature fluctuations. | 1. Optimize Vehicle Composition: Test a range of biocompatible solvents and co-solvents. Common choices include DMSO, ethanol, polyethylene glycol (PEG), and cyclodextrins. 2. pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility. 3. Use of Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to improve solubility and stability. 4. Particle Size Reduction: Consider micronization or nanonization to increase the surface area and dissolution rate.[1][2] 5. Fresh Preparation: Prepare formulations immediately before administration to minimize the risk of precipitation. 6. Temperature Control: Store and handle the formulation at a consistent, appropriate temperature. |
| Inconsistent drug exposure or high variability in pharmacokinetic (PK) data between animals. | Inaccurate dosing due to precipitation or viscosity. Variability in animal physiology. Rapid metabolism or clearance. | 1. Ensure Homogeneity: Vigorously vortex or sonicate the formulation before each administration to ensure a uniform suspension. 2. Accurate Dosing Technique: Use calibrated equipment and consistent administration techniques (e.g., oral gavage, intraperitoneal injection). 3. Fasting: For oral administration, consider fasting animals overnight to reduce variability in gastrointestinal absorption. 4. PK Pilot Study: Conduct a pilot PK study with a small group of animals to determine key parameters like Cmax, Tmax, and bioavailability before large-scale efficacy studies. |
| Local irritation or toxicity at the injection site (for parenteral administration). | High concentration of organic solvents (e.g., DMSO). pH of the formulation. Precipitation of the compound at the injection site. | 1. Minimize Co-solvent Concentration: Use the lowest effective concentration of organic solvents. Dilute with a biocompatible vehicle like saline or PBS if possible. 2. Buffer the Formulation: Adjust the pH of the formulation to be closer to physiological pH (~7.4). 3. Alternative Routes: If irritation persists, consider less sensitive administration routes or different formulation strategies (e.g., lipid-based formulations).[1][3] |
2. Efficacy & Pharmacodynamics
| Question/Issue | Potential Cause | Troubleshooting/Recommendation |
| Lack of tumor growth inhibition in a xenograft model. | Insufficient drug exposure at the tumor site. Tumor model is not dependent on Bcl-2 for survival. Development of resistance. | 1. Confirm Target Engagement: Assess Bcl-2 expression in your tumor model. High expression is a prerequisite for sensitivity.[4][5] 2. Pharmacodynamic (PD) Biomarkers: Measure downstream markers of Bcl-2 inhibition in tumor tissue, such as increased levels of cleaved caspase-3, to confirm the drug is reaching its target and having a biological effect. 3. Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose. 4. Combination Therapy: Consider combining this compound with other anti-cancer agents to overcome potential resistance mechanisms.[4] |
| High toxicity or adverse effects in treated animals (e.g., weight loss, lethargy). | On-target toxicity in normal tissues that rely on Bcl-2 for survival. Off-target effects of the compound. Formulation-related toxicity. | 1. Dose Reduction: Lower the dose or dosing frequency to find a better-tolerated regimen. 2. Tolerability Study: Perform a tolerability study in non-tumor-bearing animals to assess the toxicity of the compound and the vehicle independently. 3. Monitor Hematological Parameters: Bcl-2 is important for the survival of certain hematopoietic cells. Monitor blood counts for signs of myelosuppression. |
| Difficulty in detecting apoptosis in tumor tissue. | Timing of sample collection. Insufficient drug activity. Insensitive detection method. | 1. Time-Course Experiment: Collect tumor samples at various time points after the last dose to capture the peak of apoptotic activity. 2. Sensitive Apoptosis Assay: Use a sensitive and quantitative method to detect apoptosis, such as TUNEL staining or immunohistochemistry for cleaved caspase-3. 3. Positive Controls: Include positive control animals treated with a known potent pro-apoptotic agent to validate the assay. |
Experimental Protocols
1. In Vivo Xenograft Tumor Model
This protocol provides a general framework for establishing a subcutaneous xenograft model to test the efficacy of this compound.
-
Cell Culture: Culture a human cancer cell line with known high Bcl-2 expression (e.g., specific leukemia or lymphoma cell lines) under standard conditions.
-
Cell Preparation for Injection:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile, serum-free media or PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free media and Matrigel (or another basement membrane extract) at a concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Animal Inoculation:
-
Use immunocompromised mice (e.g., NOD/SCID or NSG).
-
Anesthetize the mouse using isoflurane or another approved anesthetic.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of the mouse.[6]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Prepare the this compound formulation and vehicle control as optimized.
-
Administer the treatment via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Continue monitoring tumor growth, body weight, and animal health.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for pharmacodynamic markers).
-
2. Caspase-3 Activity Assay (Colorimetric)
This protocol outlines a method to measure caspase-3 activity in tumor lysates as a pharmacodynamic marker of this compound activity.
-
Reagents:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Lysate Preparation:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the tumor tissue in cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 15 minutes.[1]
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay:
-
Add 50-100 µg of protein from each lysate to separate wells of a 96-well plate.
-
Add assay buffer to each well.
-
Initiate the reaction by adding the caspase-3 substrate (DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[1]
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.[7]
-
The increase in absorbance is proportional to the caspase-3 activity in the sample.
-
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mpbio.com [mpbio.com]
- 3. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
troubleshooting inconsistent results with Bcl-2-IN-9
Welcome to the technical support center for Bcl-2-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and providing answers to frequently asked questions regarding the use of this compound, a novel pro-apoptotic Bcl-2 inhibitor.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Issue 1: Inconsistent or No Induction of Apoptosis
-
Question: I am not observing the expected levels of apoptosis in my cancer cell line after treatment with this compound. What could be the reason?
-
Answer: Several factors can contribute to a lack of apoptotic induction. Please consider the following troubleshooting steps:
-
Cell Line Specificity: The sensitivity to Bcl-2 inhibition can vary significantly between different cancer cell lines. This compound has shown high selectivity against leukemia cells, such as HL-60.[1] We recommend including a positive control cell line known to be sensitive to Bcl-2 inhibition.
-
Bcl-2 Expression Levels: this compound mediates apoptosis by down-regulating the expression of Bcl-2.[1] It is crucial to confirm the basal expression level of Bcl-2 in your cell line of interest. Low or absent Bcl-2 expression will likely result in a diminished response to the inhibitor.
-
Drug Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time. An IC50 of 2.9 μM has been reported.[1][2][3] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line. Similarly, the time required to observe apoptosis can vary, so a time-course experiment (e.g., 24, 48, 72 hours) is advisable. In HL-60 cells, significant inhibition of cell growth (to 28.9% viability) was observed at 10 μM after 48 hours.[1]
-
Compound Stability and Solubility: this compound is a small molecule that may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Experimental Assay: The method used to measure apoptosis is critical. We recommend using multiple assays to confirm your results, such as Annexin V/PI staining by flow cytometry, caspase activity assays (e.g., Caspase-Glo), and PARP cleavage by Western blot.
-
Issue 2: High Variability Between Replicates
-
Question: I am observing high variability in my results between replicate wells/plates. How can I improve the consistency of my experiments?
-
Answer: High variability can stem from several sources. Here are some tips to improve reproducibility:
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Compound Distribution: When adding this compound to your wells, ensure proper mixing to achieve a homogenous concentration throughout the culture.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outermost wells for data collection or ensure proper humidification of your incubator.
-
Pipetting Accuracy: Use calibrated pipettes and consistent pipetting techniques to minimize errors in reagent and cell dispensing.
-
Solvent Effects: If using a solvent like DMSO, ensure that the final concentration is consistent across all wells, including your vehicle control, and that it is at a level that does not induce cytotoxicity.
-
Issue 3: Unexpected Cytotoxicity in Control Cells
-
Question: My vehicle-treated control cells are showing signs of cytotoxicity. What could be the cause?
-
Answer: Cytotoxicity in control wells can confound your results. Here are some potential causes and solutions:
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. We recommend performing a solvent tolerance test to determine the maximum non-toxic concentration for your specific cell line.
-
Cell Culture Conditions: Suboptimal cell culture conditions, such as contamination (mycoplasma, bacteria, fungi), nutrient depletion, or improper pH, can lead to increased cell death. Regularly check your cell cultures for any signs of stress or contamination.
-
Handling Stress: Excessive handling, harsh trypsinization, or centrifugation can damage cells and induce apoptosis. Handle your cells gently throughout the experimental process.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pro-apoptotic Bcl-2 inhibitor. It functions by down-regulating the expression of the anti-apoptotic protein Bcl-2 in cancer cells, which leads to the induction of apoptosis.[1] This disruption of the balance between pro- and anti-apoptotic proteins of the Bcl-2 family is a key mechanism for its anti-cancer activity.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: A good starting point for in vitro experiments is to perform a dose-response curve ranging from nanomolar to micromolar concentrations. Given its reported IC50 of 2.9 μM, a range of 0.1 µM to 20 µM would be appropriate for initial screening.[1][2][3]
Q3: How should I store and handle this compound?
A3: For long-term storage, it is recommended to store the compound as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, allow the stock solution to thaw completely and vortex gently before dilution in cell culture medium.
Q4: Is this compound specific for Bcl-2?
A4: this compound is described as a novel Bcl-2 inhibitor.[1][2][3] However, as with any small molecule inhibitor, it is crucial to experimentally validate its specificity in your system of interest. This can be done by examining its effects on other Bcl-2 family members (e.g., Bcl-xL, Mcl-1) through techniques like Western blotting or by using cell lines with known dependencies on different anti-apoptotic proteins.
Q5: What are some appropriate positive and negative controls for my experiments?
A5:
-
Positive Controls:
-
A known potent and well-characterized Bcl-2 inhibitor (e.g., Venetoclax/ABT-199).
-
A cell line known to be highly sensitive to Bcl-2 inhibition (e.g., some leukemia cell lines).
-
A known inducer of apoptosis in your cell line (e.g., staurosporine).
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO at the same final concentration as your treated samples).
-
A cell line with low or no Bcl-2 expression.
-
An inactive structural analog of this compound, if available.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Researchers should note that these values may vary depending on the cell line and experimental conditions.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 2.9 µM | Not Specified | Not Specified | [1][2][3] |
| Cell Viability | 28.9% | HL-60 | Not Specified | [1] |
| Cytotoxicity | 91% Viability | WI-38 | Not Specified | [1] |
Key Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol outlines the steps to quantify apoptosis and necrosis following treatment with this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound and controls for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
3. Western Blot for Bcl-2 and Cleaved PARP
This protocol allows for the detection of changes in Bcl-2 expression and the cleavage of PARP, a hallmark of apoptosis.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved PARP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Caption: Troubleshooting logic for inconsistent results.
References
optimizing incubation time for Bcl-2-IN-9 treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Bcl-2-IN-9 treatment. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, pro-apoptotic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Its primary mechanism of action is to down-regulate the expression of the anti-apoptotic Bcl-2 protein in cancer cells.[1][2] By inhibiting Bcl-2, this compound disrupts the protection that Bcl-2 affords cancer cells from apoptosis (programmed cell death), leading to the activation of the intrinsic apoptotic pathway and subsequent cell death. It has demonstrated high selectivity for leukemia cells with an IC50 value of 2.9 μM.[1][2]
Q2: What is a recommended starting concentration and incubation time for this compound?
A common starting point for in vitro studies can be guided by published data. For example, in HL-60 leukemia cells, a concentration of 10 μM for 48 hours has been shown to reduce cell viability to 28.9% and induce apoptosis.[1] However, the optimal concentration and incubation time are highly dependent on the cell line and the specific experimental goals. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q3: How do I determine the optimal incubation time for my specific cell line?
Determining the optimal incubation time requires a systematic approach. A time-course experiment is recommended. Here is a general workflow:
-
Select a fixed, effective concentration of this compound. Based on available data, you might start with a concentration around the known IC50 (e.g., 2.9 μM) and a higher concentration (e.g., 10 μM).[1][2]
-
Treat your cells for varying durations. A typical time course might include 6, 12, 24, 48, and 72-hour time points.
-
Assess cell viability and apoptosis at each time point. Use assays such as MTT, CellTiter-Glo®, or trypan blue exclusion for viability, and Annexin V/PI staining or caspase activity assays for apoptosis.
-
Analyze the data. The optimal incubation time will be the point at which you observe the desired level of apoptosis or inhibition of cell growth without excessive non-specific cell death (necrosis).
Troubleshooting Guide
Issue 1: I am not observing any significant apoptosis after treating my cells with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | The apoptotic response can be time-dependent. Extend the incubation period (e.g., up to 72 hours or longer) and include later time points in your analysis. |
| Suboptimal Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Low Bcl-2 Expression in Cell Line | This compound's efficacy is dependent on the target protein. Confirm the expression level of Bcl-2 in your cell line using Western blot or flow cytometry. If Bcl-2 levels are low, this inhibitor may not be the most suitable choice. |
| Drug Inactivity | Ensure the compound has been stored correctly and is not degraded. Prepare fresh stock solutions. |
| Cellular Resistance Mechanisms | Cancer cells can have redundant anti-apoptotic pathways (e.g., high expression of Mcl-1 or Bcl-xL). Consider combination therapies with other agents. |
Issue 2: I am observing a high level of cell death, but my apoptosis assay (e.g., Annexin V) is negative or inconclusive.
| Possible Cause | Troubleshooting Step |
| Necrotic Cell Death | At high concentrations or with prolonged incubation, this compound may induce necrosis rather than apoptosis. Use a viability dye that distinguishes between apoptotic, necrotic, and live cells (e.g., Annexin V and Propidium Iodide/7-AAD staining). |
| Late-Stage Apoptosis | If the incubation time is too long, cells may have already progressed to secondary necrosis. Analyze earlier time points in your experiment. |
| Assay Timing | The peak of apoptotic events can be transient. Perform a detailed time-course experiment with more frequent early time points (e.g., 4, 8, 12, 16, 24 hours). |
Issue 3: There is high variability between my experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells and plates. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature variations, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Inconsistent Drug Addition | Ensure that the final concentration of this compound and the vehicle (e.g., DMSO) is consistent across all treated wells. |
| Cell Cycle Synchronization | If your cells are not synchronized, variations in the cell cycle stage at the time of treatment can lead to different responses. Consider cell synchronization methods if a highly uniform response is required. |
Data Presentation
Table 1: In Vitro Activity of this compound in HL-60 Cells
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| HL-60 (Human promyelocytic leukemia) | 10 µM | 48 hours | 28.9% cell viability | [1] |
| WI-38 (Human lung fibroblast) | 10 µM | 48 hours | 91% cell viability (low cytotoxicity) | [1] |
Table 2: Example Time-Course Experiment Design
| Time Point | This compound (2.9 µM) | This compound (10 µM) | Vehicle Control (DMSO) |
| 6 hours | Assay 1, Assay 2 | Assay 1, Assay 2 | Assay 1, Assay 2 |
| 12 hours | Assay 1, Assay 2 | Assay 1, Assay 2 | Assay 1, Assay 2 |
| 24 hours | Assay 1, Assay 2 | Assay 1, Assay 2 | Assay 1, Assay 2 |
| 48 hours | Assay 1, Assay 2 | Assay 1, Assay 2 | Assay 1, Assay 2 |
| 72 hours | Assay 1, Assay 2 | Assay 1, Assay 2 | Assay 1, Assay 2 |
| Assay 1: Cell Viability (e.g., MTT); Assay 2: Apoptosis (e.g., Annexin V/PI staining) |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for various time points (e.g., 6, 12, 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: At the end of each incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot cell viability versus time for each concentration to determine the optimal incubation duration.
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with the desired concentrations of this compound and a vehicle control for the selected incubation times.
-
Cell Harvesting: At each time point, harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Distinguish between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) populations.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis at different incubation times.
Visualizations
Caption: The Bcl-2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
Validation & Comparative
A Comparative Guide to the Pro-Apoptotic Efficacy of Bcl-2-IN-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic efficacy of Bcl-2-IN-9 against other well-characterized Bcl-2 family inhibitors. The data presented is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent and to provide detailed methodologies for reproducible experimental validation.
Introduction to this compound
This compound is a novel, pro-apoptotic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] It exerts its apoptotic effects by down-regulating the expression of the anti-apoptotic Bcl-2 protein, thereby shifting the cellular balance towards programmed cell death.[1] this compound has demonstrated a promising selectivity for leukemia cells with an IC50 value of 2.9 μM in HL-60 cells, while exhibiting low cytotoxicity in normal WI-38 cells.[1] This guide compares the efficacy of this compound with other prominent Bcl-2 inhibitors, providing a framework for its evaluation in apoptosis research and drug development.
Quantitative Comparison of Bcl-2 Inhibitors
The following table summarizes the pro-apoptotic efficacy of this compound and other selected Bcl-2 inhibitors across various cancer cell lines. The data is presented to facilitate a direct comparison of their potency and cellular context-dependent activity.
| Inhibitor | Target(s) | Cell Line | Assay | Efficacy Metric (e.g., IC50, EC50, % Apoptosis) | Reference |
| This compound | Bcl-2 (down-regulation) | HL-60 (Leukemia) | Cell Viability | IC50: 2.9 µM | [1] |
| Venetoclax (ABT-199) | Bcl-2 | CLL (Chronic Lymphocytic Leukemia) | Cell Viability | Median EC50: < 10 nM | [2][3] |
| Neuroblastoma (BCL-2 high) | Cell Viability | IC50: ~10 nM - 1 µM | [4] | ||
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | SCLC (Small Cell Lung Cancer) | Cell Viability | EC50: ~30 nM - 1 µM | [5][6] |
| Oral Cancer (HSC-3, HSC-4) | Cell Viability | Dose-dependent reduction in viability | [7][8] | ||
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | SCLC (H146) | Cell Viability | EC50: ~60 nM | [9] |
| Multiple Myeloma | Apoptosis Induction | Potent induction of apoptosis | [10] | ||
| SCLC | Caspase-3/7 Activation | Significant activation at 0.06 µmol/L | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure the reproducibility of the findings cited in this guide.
Cell Viability and Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound or other inhibitors at various concentrations for the desired time period.
-
Include untreated and vehicle-treated cells as negative controls.
-
For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) and resuspend in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Interpretation of Results:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[13] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase activity.[13]
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well plate and treat with this compound or other inhibitors for the desired time.
-
-
Assay Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cell culture medium.[13]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.[13]
-
-
Data Analysis:
-
Calculate the fold increase in caspase activity by normalizing the luminescence signal of the treated samples to that of the untreated control.
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
Procedure:
-
Protein Extraction:
-
Treat cells with the inhibitors as described previously.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for the Bcl-2 family protein of interest (e.g., Bcl-2, Bax, Bak, Mcl-1) overnight at 4°C.
-
Wash the membrane three times with TBST.[14]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Visualizations
Signaling Pathway Diagram
Caption: Bcl-2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for validating pro-apoptotic efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 9. Therapeutic Efficacy of ABT-737, a Selective Inhibitor of BCL-2, in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABT-737, an inhibitor of Bcl-2 family proteins, is a potent inducer of apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 14. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Specificity Analysis of Bcl-2-IN-9: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Bcl-2 inhibitor, Bcl-2-IN-9, against other members of the Bcl-2 family. Due to the limited publicly available data on the specific binding affinities of this compound for Bcl-2 family members other than Bcl-2 itself, this guide presents the currently known information and provides a comparative framework using the well-characterized inhibitor Venetoclax as a reference.
Introduction to this compound
This compound is a novel, pro-apoptotic small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] It has been identified as a compound that mediates apoptosis by down-regulating the expression of Bcl-2 in cancer cells.[1] Initial studies have reported an IC50 value of 2.9 μM for its inhibitory activity against Bcl-2.[1] Furthermore, this compound has been noted for its high selectivity against leukemia cells while exhibiting low cytotoxicity towards normal, non-cancerous cells.[1]
Comparative Specificity Analysis
A critical aspect of developing targeted cancer therapies is understanding the specificity of an inhibitor for its intended target relative to other closely related proteins. The Bcl-2 family of proteins includes several anti-apoptotic members such as Bcl-xL, Mcl-1, Bcl-w, and Bfl-1, which share structural homology with Bcl-2. Non-specific inhibition of these other family members can lead to off-target effects and toxicities.
Currently, detailed quantitative data on the binding affinity or inhibitory activity of this compound against Bcl-xL, Mcl-1, Bcl-w, and Bfl-1 is not available in the public domain. The primary literature describes its potency against Bcl-2 but does not provide a direct comparative analysis against other Bcl-2 family members.
To illustrate the type of data required for a comprehensive specificity analysis, the following table includes the known IC50 value for this compound against Bcl-2 and, for comparative purposes, the well-established specificity profile of Venetoclax (ABT-199), a highly selective Bcl-2 inhibitor.
Table 1: Inhibitor Specificity against Anti-apoptotic Bcl-2 Family Members
| Inhibitor | Bcl-2 (IC50/Ki) | Bcl-xL (IC50/Ki) | Mcl-1 (IC50/Ki) | Bcl-w (IC50/Ki) | Bfl-1 (IC50/Ki) |
| This compound | 2.9 μM (IC50)[1] | Data not available | Data not available | Data not available | Data not available |
| Venetoclax (ABT-199) | <0.01 nM (Ki) | 48 nM (Ki) | >4400 nM (Ki) | 1.2 nM (Ki) | Data not available |
Note: The data for Venetoclax is provided as a representative example of a selective Bcl-2 inhibitor's profile. The values are approximate and may vary depending on the specific assay conditions.
Experimental Protocols
To determine the specificity of an inhibitor like this compound, a panel of binding or functional assays is typically employed. Below are generalized protocols for key experiments used to generate the comparative data presented in Table 1.
Competitive Binding Assay (e.g., Fluorescence Polarization)
This assay measures the ability of the inhibitor to compete with a fluorescently labeled ligand (e.g., a BH3 peptide) for binding to the various Bcl-2 family proteins.
Materials:
-
Recombinant human Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1 proteins.
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3).
-
This compound and other test compounds.
-
Assay buffer (e.g., PBS with 0.05% Tween-20).
-
Microplate reader with fluorescence polarization capabilities.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the recombinant Bcl-2 family protein, the fluorescently labeled BH3 peptide at a fixed concentration, and the serially diluted inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
The decrease in polarization with increasing inhibitor concentration indicates displacement of the fluorescent peptide.
-
Calculate the IC50 value by fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.
Cell-Based Apoptosis Assay
This assay assesses the ability of the inhibitor to induce apoptosis in cell lines that are dependent on specific Bcl-2 family members for survival.
Materials:
-
Cancer cell lines with known dependencies on specific Bcl-2 family members (e.g., RS4;11 for Bcl-2, MOLT-4 for Bcl-xL, H929 for Mcl-1).
-
This compound and other test compounds.
-
Cell culture medium and supplements.
-
Apoptosis detection reagent (e.g., Annexin V-FITC and Propidium Iodide).
-
Flow cytometer.
Procedure:
-
Seed the different cell lines in multi-well plates.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Harvest the cells and wash with PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
-
Determine the EC50 value for apoptosis induction in each cell line.
Visualizations
Bcl-2 Signaling Pathway in Apoptosis
References
A Comparative Review of Bcl-2-IN-9: Efficacy and Safety Profile in the Context of Established Bcl-2 Inhibitors
An objective analysis of the novel Bcl-2 inhibitor, Bcl-2-IN-9, benchmarked against the clinically significant Bcl-2 family inhibitors, Venetoclax and Navitoclax. This guide provides a comprehensive overview of preclinical efficacy, safety profiles, and underlying mechanisms of action to inform researchers, scientists, and drug development professionals.
Introduction
The B-cell lymphoma 2 (Bcl-2) protein family are critical regulators of the intrinsic apoptotic pathway, making them a prime target for cancer therapy.[1] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many malignancies, enabling cancer cells to evade programmed cell death and contributing to therapeutic resistance. This has spurred the development of small-molecule inhibitors, known as BH3 mimetics, which aim to restore the natural process of apoptosis in cancer cells.[2]
Venetoclax (ABT-199), a highly selective Bcl-2 inhibitor, has achieved significant clinical success, particularly in hematological malignancies like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[2][3] Navitoclax (ABT-263), an earlier-generation inhibitor, targets Bcl-2 as well as Bcl-xL and Bcl-w.[4] While demonstrating broad preclinical activity, its clinical utility has been hampered by on-target thrombocytopenia due to Bcl-xL inhibition.[4]
Recently, a novel quinoxaline-1,3,4-oxadiazole hybrid derivative, this compound, has been identified as a proapoptotic Bcl-2 inhibitor.[5] This guide provides a detailed literature review of the available efficacy and safety data for this compound and presents a comparative analysis with Venetoclax and Navitoclax to contextualize its potential in the landscape of Bcl-2 targeted therapies.
Comparative Efficacy
The pro-apoptotic activity of Bcl-2 inhibitors is primarily assessed through their ability to induce cell death in cancer cell lines, typically measured by the half-maximal inhibitory concentration (IC50).
In Vitro Efficacy
This compound has demonstrated proapoptotic activity with a reported IC50 of 2.9 μM in human leukemia HL-60 cells.[5] The compound was designed as a quinoxaline-1,3,4-oxadiazole hybrid and has been shown to mediate apoptosis by down-regulating the expression of Bcl-2.[5] Notably, it exhibited low cytotoxicity against normal human WI-38 cells, suggesting a degree of selectivity for cancer cells.[5]
Venetoclax exhibits potent and selective inhibition of Bcl-2, with IC50 values in the nanomolar range across a variety of hematological cancer cell lines.[6][7][8] Its efficacy is particularly pronounced in cell lines that are highly dependent on Bcl-2 for survival.[7] Navitoclax, targeting a broader range of Bcl-2 family proteins, also shows low nanomolar potency against a wide array of cancer cell lines, including both hematological and solid tumors.[9][10]
| Inhibitor | Cell Line | Cancer Type | IC50 | Citation(s) |
| This compound | HL-60 | Acute Promyelocytic Leukemia | 2.9 µM | [5] |
| Venetoclax | HL-60 | Acute Promyelocytic Leukemia | 1.6 µM | [7] |
| MOLM-13 | Acute Myeloid Leukemia | 200 nM | [7] | |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | 60 nM | [7] | |
| MDA-MB-231 | Breast Cancer | ~60 µM | [8] | |
| MCF-7 | Breast Cancer | ~36 µM | [8] | |
| Navitoclax | A549 | Non-Small Cell Lung Cancer | IC50 reported | [9] |
| NCI-H460 | Non-Small Cell Lung Cancer | IC50 reported | [9] | |
| Various | Non-Small Cell Lung Cancer | 3 - 600 nM | [11] |
In Vivo Efficacy
As of the latest available data, in vivo efficacy studies for this compound have not been published. Preclinical in vivo studies are a critical step in evaluating the therapeutic potential of a new compound.
Venetoclax has demonstrated significant in vivo activity in various xenograft models of hematological malignancies.[12][13] In models of MLL-rearranged acute lymphoblastic leukemia (ALL), venetoclax has shown potent single-agent efficacy.[12]
Navitoclax has also shown substantial in vivo antitumor activity as a single agent in xenograft models of small-cell lung cancer (SCLC) and ALL.[14][15] Furthermore, it has been shown to enhance the efficacy of chemotherapeutic agents in models of aggressive B-cell lymphoma and multiple myeloma.[15]
| Inhibitor | Cancer Model | Study Type | Key Findings | Citation(s) |
| This compound | Not Reported | - | No in vivo data available. | - |
| Venetoclax | MLL-rearranged ALL | Xenograft | Potent single-agent activity. | [12] |
| AML | Xenograft | Induced cell death in primary patient samples. | [13] | |
| Navitoclax | SCLC, ALL | Xenograft | Significant single-agent activity. | [14][15] |
| Aggressive B-cell Lymphoma | Xenograft | Enhanced efficacy of rituximab. | [15] |
Safety and Tolerability
The safety profile of a Bcl-2 inhibitor is a crucial determinant of its clinical utility. Off-target effects and on-target toxicities in normal tissues can limit therapeutic windows.
As this compound is in the early stages of preclinical development, a formal safety and tolerability profile has not been established. The initial study noted low cytotoxicity in a normal human cell line (WI-38), which is a promising early indicator of selectivity.[5]
Venetoclax has a well-characterized safety profile from extensive clinical trials. The most common adverse events include neutropenia, diarrhea, nausea, anemia, and fatigue.[16][17] A significant risk associated with venetoclax is Tumor Lysis Syndrome (TLS), particularly during the initial phase of treatment, which requires careful monitoring and management.[16]
The primary dose-limiting toxicity of Navitoclax is on-target thrombocytopenia, resulting from the inhibition of Bcl-xL, which is essential for platelet survival.[4] Other reported adverse events include diarrhea, nausea, and neutropenia.[4][18]
| Inhibitor | Common Adverse Events (Grade ≥3) | Key Safety Considerations | Citation(s) |
| This compound | Not Determined | Preclinical stage; no clinical safety data. | - |
| Venetoclax | Neutropenia, Anemia, Thrombocytopenia, Febrile Neutropenia, Infections | Risk of Tumor Lysis Syndrome (TLS) requiring risk stratification and prophylactic measures. | [16][17][19] |
| Navitoclax | Thrombocytopenia, Neutropenia | Dose-dependent and reversible thrombocytopenia is the major dose-limiting toxicity. | [4][18] |
Mechanism of Action & Signaling Pathways
Bcl-2 inhibitors function as BH3 mimetics, binding to the BH3 groove of anti-apoptotic Bcl-2 family proteins. This displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1]
Caption: Bcl-2 signaling pathway and points of intervention by Bcl-2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of Bcl-2 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Bcl-2 inhibitor (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[2][20]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Binding Buffer (HEPES buffered saline with CaCl2)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the Bcl-2 inhibitor as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[21][22]
In Vivo Xenograft Model for Leukemia
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Leukemia cell line (e.g., HL-60)
-
Bcl-2 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement (if applicable for solid tumors) or flow cytometry for monitoring leukemia burden in peripheral blood/bone marrow.
Procedure:
-
Inject a defined number of leukemia cells (e.g., 1-5 x 10^6) intravenously or intraperitoneally into immunocompromised mice.
-
Allow the leukemia to establish, which can be monitored by periodic blood sampling and flow cytometry for human CD45+ cells.
-
Once the disease is established, randomize the mice into treatment and control groups.
-
Administer the Bcl-2 inhibitor and vehicle control according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitor the health of the mice and tumor burden regularly.
-
At the end of the study, euthanize the mice and harvest tissues (e.g., bone marrow, spleen) for analysis of leukemia infiltration.
-
Evaluate treatment efficacy based on parameters such as survival, tumor growth inhibition, or reduction in leukemia burden.[23][24][25]
Caption: A typical experimental workflow for the preclinical and clinical development of a Bcl-2 inhibitor.
Logical Relationships of Bcl-2 Inhibitors
The therapeutic rationale for Bcl-2 inhibitors is based on their ability to modulate the balance between pro- and anti-apoptotic proteins, thereby lowering the threshold for apoptosis in cancer cells.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 7. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCL-2 Inhibitor Venetoclax Induces Autophagy-Associated Cell Death, Cell Cycle Arrest, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Navitoclax Enhances the Therapeutic Effects of PLK1 Targeting on Lung Cancer Cells in 2D and 3D Culture Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Venetoclax responses of pediatric ALL xenografts reveal sensitivity of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Biological Correlates of Response in a Phase 2 Study of Venetoclax Monotherapy in Patients with Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Efficacy and Safety of Bcl-2 Inhibitor Venetoclax in Hematological Malignancy: A Systematic Review and Meta-Analysis of Clinical Trials [frontiersin.org]
- 18. Safety and efficacy of navitoclax, a BCL-2 and BCL-XL inhibitor, in patients with relapsed or refractory lymphoid malignancies: results from a phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - EE [thermofisher.com]
- 23. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
A Comparative Guide to Bcl-2 Family Inhibitors: Bcl-2-IN-9 and Other BH3 Mimetics
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets for cancer therapy. Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to treatment. Small molecule inhibitors targeting these proteins, particularly those that mimic the binding of pro-apoptotic BH3-only proteins, have emerged as a promising class of therapeutics. This guide provides a comparative analysis of a novel Bcl-2 inhibitor, Bcl-2-IN-9, alongside established BH3 mimetics, offering insights into their mechanisms, potency, and selectivity.
Comparative Analysis of Bcl-2 Family Inhibitors
The following table summarizes the key characteristics of this compound and other prominent BH3 mimetics. A significant distinction lies in their mechanism of action. While traditional BH3 mimetics directly antagonize the function of anti-apoptotic Bcl-2 proteins by binding to their BH3 groove, this compound acts by down-regulating the expression of Bcl-2.
| Compound | Target(s) | Mechanism of Action | Ki (nM) vs. Bcl-2 | Ki (nM) vs. Bcl-xL | Ki (nM) vs. Mcl-1 | IC50 |
| This compound | Bcl-2 (expression) | Down-regulates Bcl-2 mRNA expression | Not Applicable | Not Applicable | Not Applicable | 2.9 µM (HL-60)[1] |
| Venetoclax (ABT-199) | Bcl-2 | Selective BH3 mimetic | <0.01[2] | 48 | >444 | 8 nM (RS4;11)[2] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | Pan-Bcl-2 inhibitor (BH3 mimetic) | ≤1[3] | ≤0.5[3] | Weakly active | 110 nM (H146)[3] |
| Obatoclax (GX15-070) | Bcl-2, Bcl-xL, Mcl-1 | Pan-Bcl-2 family inhibitor (BH3 mimetic) | 220[4] | - | - | 52-1100 nM (MM cell lines)[1] |
| AT-101 (Gossypol) | Bcl-2, Bcl-xL, Mcl-1 | Pan-Bcl-2 family inhibitor (BH3 mimetic) | - | - | - | - |
Note: Ki and IC50 values can vary depending on the assay conditions and cell lines used. The data presented here are for comparative purposes.
Signaling Pathways and Points of Intervention
The intrinsic apoptosis pathway is tightly regulated by the balance between pro- and anti-apoptotic members of the Bcl-2 family. BH3 mimetics and inhibitors like this compound intervene at different points in this pathway to promote cell death.
Caption: Intrinsic apoptosis pathway highlighting the inhibitory role of Bcl-2 and the intervention points of BH3 mimetics and this compound.
Experimental Workflow for Inhibitor Characterization
The evaluation of a novel Bcl-2 inhibitor typically follows a structured workflow to determine its potency, mechanism, and selectivity.
Caption: A generalized experimental workflow for the characterization of a novel Bcl-2 inhibitor.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of compound performance.
Cell Viability and IC50 Determination (MTT Assay for this compound)
This protocol is adapted from the methodology used for this compound.[1]
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^4 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (typically in a series of dilutions) for 48 hours.
-
MTT Addition: Add 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability versus the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: Bcl-2 Expression Analysis (RT-PCR for this compound)
This protocol outlines the method used to determine the effect of this compound on Bcl-2 mRNA expression.[1]
-
Cell Treatment: Treat HL-60 cells with this compound at its IC50 concentration for the desired time period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers specific for human Bcl-2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel stained with a fluorescent dye (e.g., ethidium bromide).
-
Densitometric Analysis: Quantify the band intensities using image analysis software. The relative expression of Bcl-2 mRNA is normalized to the expression of the housekeeping gene.
Binding Affinity Determination (Fluorescence Polarization Assay)
This is a general protocol for assessing the binding of BH3 mimetics to Bcl-2 family proteins.
-
Reagents: Recombinant Bcl-2 family protein, a fluorescently labeled BH3 peptide (e.g., FITC-Bim), and the test compound.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).
-
Reaction Mixture: In a microplate, combine the Bcl-2 protein and the fluorescently labeled BH3 peptide at concentrations optimized for the assay.
-
Compound Addition: Add serial dilutions of the test compound to the reaction mixture.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The displacement of the fluorescent peptide by the test compound results in a decrease in fluorescence polarization. The Ki value is determined by fitting the data to a competitive binding model.
Apoptosis Induction (Caspase-3/7 Activity Assay)
This is a common method to quantify apoptosis induced by Bcl-2 inhibitors.
-
Cell Treatment: Treat cells with the test compound at various concentrations and for different time points.
-
Caspase-Glo® 3/7 Reagent: Add the Caspase-Glo® 3/7 reagent to each well of the cell culture plate. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature as per the manufacturer's instructions to allow for cell lysis and the caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
References
- 1. Design and synthesis of quinoxaline-1,3,4-oxadiazole hybrid derivatives as potent inhibitors of the anti-apoptotic Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Bcl-2 Inhibitors: A Comparative Guide
A specific investigational compound designated "Bcl-2-IN-9" lacks readily available public data to perform a comprehensive therapeutic index assessment. Therefore, this guide provides a comparative analysis of well-characterized Bcl-2 family inhibitors, Venetoclax and Navitoclax, to offer researchers a framework for evaluating the therapeutic potential of novel Bcl-2 targeting agents.
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, making them a prime target in cancer therapy.[1][2] Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to treatment.[3][4] Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins can restore the apoptotic process in cancer cells.[5][6] This guide delves into the therapeutic indices of two prominent Bcl-2 inhibitors, Venetoclax and Navitoclax, presenting key experimental data and methodologies for their evaluation.
Comparative Efficacy and Cytotoxicity
The therapeutic index, a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety and efficacy. For Bcl-2 inhibitors, this is often assessed by comparing their cytotoxic effects on cancer cells versus normal cells.
| Inhibitor | Target(s) | IC50 (Cancer Cell Lines) | Noted Toxicities | Key References |
| Venetoclax (ABT-199) | Bcl-2 | nM to low µM range in various hematological malignancies | Neutropenia, Tumor Lysis Syndrome (TLS) | [6][7] |
| Navitoclax (ABT-263) | Bcl-2, Bcl-xL, Bcl-w | nM range in various solid and hematological malignancies | Thrombocytopenia (due to Bcl-xL inhibition) | [6] |
Venetoclax , a highly selective Bcl-2 inhibitor, has shown significant efficacy in treating chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[6][8] Its selectivity for Bcl-2 generally leads to a more favorable therapeutic window compared to broader-spectrum inhibitors.[9] However, its potent pro-apoptotic activity can lead to Tumor Lysis Syndrome (TLS), a serious adverse event requiring careful patient management.
Navitoclax , an earlier generation inhibitor, targets Bcl-2 as well as Bcl-xL and Bcl-w.[6] While this broader activity can be effective in a wider range of cancers, the inhibition of Bcl-xL is associated with on-target toxicity, specifically thrombocytopenia, as platelets are dependent on Bcl-xL for their survival.[9] This toxicity has limited its clinical development as a standalone agent.
Experimental Protocols
The assessment of a Bcl-2 inhibitor's therapeutic index involves a series of in vitro and in vivo experiments.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of the inhibitor that causes 50% cell death (IC50) in cancer cell lines versus normal cells.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., leukemia, lymphoma, or solid tumor lines with known Bcl-2 dependence) and normal cells (e.g., peripheral blood mononuclear cells, hematopoietic stem cells) are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of the Bcl-2 inhibitor for a specified duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using various assays:
-
Data Analysis: The percentage of viable cells is plotted against the inhibitor concentration to calculate the IC50 value.
In Vivo Efficacy and Toxicity Studies
Objective: To evaluate the anti-tumor activity and systemic toxicity of the inhibitor in animal models.
Methodology:
-
Animal Models: Immunocompromised mice are xenografted with human cancer cell lines or patient-derived tumors.
-
Treatment: Animals are administered the Bcl-2 inhibitor via an appropriate route (e.g., oral gavage, intravenous injection) at various doses and schedules.
-
Efficacy Assessment:
-
Tumor volume is measured regularly.
-
Survival rates of the treatment groups are compared to the control group.
-
-
Toxicity Assessment:
-
Animal body weight and general health are monitored.
-
Blood samples are collected for complete blood counts (to assess for hematological toxicities like neutropenia and thrombocytopenia) and serum chemistry analysis (to monitor organ function).
-
At the end of the study, major organs are collected for histopathological examination.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Bcl-2 signaling pathway, a typical experimental workflow for evaluating Bcl-2 inhibitors, and a logical comparison of Venetoclax and Navitoclax.
Caption: The Bcl-2 family proteins regulate the intrinsic apoptotic pathway at the mitochondrial level.
Caption: A generalized workflow for the preclinical assessment of a novel Bcl-2 inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 3. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bcl-2 family inhibitors sensitize human cancer models to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic development and current uses of BCL-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 9. Early Results for a Promising New BCL-2 Inhibitor - Conquer: the journey informed [conquer-magazine.com]
- 10. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bcl-2-IN-9
This document provides comprehensive, step-by-step guidance on the proper disposal procedures for Bcl-2-IN-9, a novel proapoptotic Bcl-2 inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining a safe laboratory environment.
I. This compound: Key Safety & Handling Information
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key information based on supplier data and general knowledge of similar chemical compounds. Users should always consult the specific documentation provided by the supplier and their institution's safety guidelines.
| Property | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| Synonyms | Quinoxaline-1,3,4-oxadiazole hybrid derivative | MedChemExpress[1] |
| Primary Hazard | Potentially cytotoxic and harmful if swallowed.[2] | General for similar compounds |
| Storage Conditions | Store at -20°C, keep dry and protected from light.[3] | Eurogentec (for a similar peptide) |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, lab coat.[2] | DC Chemicals (for Bcl-2-IN-2) |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[3] | Eurogentec |
| First Aid: Skin Contact | Flush skin with running water and soap. Seek medical attention if irritation occurs.[3] | Eurogentec |
| First Aid: Eye Contact | Wash out immediately with fresh running water. Ensure complete irrigation of the eye. Seek medical attention if pain persists.[3] | Eurogentec |
II. Step-by-Step Disposal Protocol for this compound
The following protocol is a recommended procedure for the disposal of this compound and associated waste. This protocol is based on general guidelines for the disposal of hazardous chemical and cytotoxic waste.[4][5] Always adhere to your institution's specific waste disposal policies.
A. Decontamination of Labware and Surfaces
-
Prepare a Decontamination Solution: A fresh 10% bleach solution is generally effective for decontaminating surfaces and labware that have come into contact with this compound.
-
Decontaminate Non-Disposable Items:
-
Immerse glassware and other non-disposable labware in the 10% bleach solution for at least 30 minutes.
-
After soaking, wash thoroughly with soap and water, and then rinse with deionized water.
-
-
Decontaminate Work Surfaces:
-
Wipe down all work surfaces (e.g., benchtops, fume hood surfaces) where this compound was handled with the 10% bleach solution.
-
Follow with a wipe-down using 70% ethanol to remove bleach residue.
-
B. Segregation and Collection of Waste
Proper segregation of waste is critical to ensure safe handling and disposal.
-
Solid Waste:
-
Contaminated PPE: Place all used gloves, disposable lab coats, and other contaminated personal protective equipment into a designated, clearly labeled hazardous waste container lined with a yellow chemotherapy waste bag.
-
Contaminated Labware: Disposable plastics (e.g., pipette tips, centrifuge tubes) that have come into contact with this compound should be collected in the same hazardous waste container.
-
-
Liquid Waste:
-
Unused or Expired Solutions: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Aspirated Media: For in-vitro experiments, aspirated cell culture media containing this compound should be treated as biohazardous and chemical waste. Collect this waste in a leak-proof container containing a final concentration of 10% bleach and allow a contact time of at least 30 minutes before disposal into the designated liquid waste container.[6]
-
-
Sharps Waste:
-
Needles, syringes, and any other contaminated sharps must be disposed of immediately into a designated, puncture-resistant sharps container labeled for cytotoxic/chemotherapy waste.[5]
-
C. Packaging and Labeling for Final Disposal
-
Seal Containers: When waste containers are three-quarters full, securely seal them.
-
Labeling: Ensure all waste containers are clearly labeled with the following information:
-
The words "Hazardous Waste" and "Cytotoxic"
-
The primary chemical contents (this compound)
-
The date the container was sealed
-
The name of the principal investigator and the laboratory location
-
-
Storage and Pickup: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.
III. Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from working with this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bcl-2-IN-2|2383085-86-5|MSDS [dcchemicals.com]
- 3. eurogentec.com [eurogentec.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Biohazardous (Biosafety Level-2 (BSL-2)) Waste - IBC - The University of Utah [ibc.utah.edu]
Essential Safety and Operational Guide for Handling Bcl-2-IN-9
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, biologically active compounds like Bcl-2-IN-9. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a novel proapoptotic Bcl-2 inhibitor.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements: A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for work in a laboratory where chemical, biological, radiological, or mechanical hazards are present[2][3].
Specific PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | To protect against liquid splashes and chemical vapors[2][4]. |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended). | To provide a barrier against skin contact. Nitrile gloves are a common choice for incidental chemical exposure[2][3]. Double-gloving offers additional protection[4]. |
| Body Protection | A fully buttoned lab coat or an impervious gown. | To protect skin and clothing from potential spills[4][5]. For higher-risk procedures, an impervious, disposable gown is recommended. |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) may be necessary. | Required when working with volatile chemicals or in poorly ventilated areas, or when there is a risk of aerosol formation[1][4][5]. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
Operational and Handling Plan
Storage and Handling:
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1]. For long-term storage, follow the manufacturer's recommendations, which may include storage at -20°C for powder or -80°C when in solvent[1].
-
Handling: Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood[1]. Do not eat, drink, or smoke when using this product[1].
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention[1].
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[6].
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth with water[1].
Disposal Plan
All waste containing this compound should be considered hazardous.
-
Solid Waste: Dispose of in a designated, approved waste disposal plant[1]. Contaminated lab supplies (e.g., pipette tips, tubes, gloves) should be collected in a labeled hazardous waste container.
-
Liquid Waste: Avoid release to the environment[1]. Collect liquid waste in a sealed, properly labeled hazardous waste container for disposal through your institution's environmental health and safety office. Do not pour down the drain.
Experimental Protocols and Visualizations
Bcl-2 Signaling Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway[7]. They are categorized into three subfamilies based on their function and structure: anti-apoptotic proteins (like Bcl-2), pro-apoptotic effector proteins (Bax and Bak), and pro-apoptotic BH3-only proteins[8][9]. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic members. Upon receiving an apoptotic stimulus, BH3-only proteins are activated and bind to the anti-apoptotic proteins, releasing the effector proteins to initiate mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death[8][10].
References
- 1. Bcl-2-IN-2|2383085-86-5|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. research.arizona.edu [research.arizona.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. maxonchemicals.it.com [maxonchemicals.it.com]
- 6. eurogentec.com [eurogentec.com]
- 7. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
